Valnemulin Hydrochloride
Description
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O5S.ClH/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31;/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37);1H/t19-,20+,22-,24-,25+,26+,29-,30+,31+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBPRQKHDIVLOJ-AFFLPQGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)[C@@H](C(C)C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158407 | |
| Record name | Valnemulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133868-46-9 | |
| Record name | Valnemulin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133868469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valnemulin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propano-3aH-cyclopenta(8)annulen-8-yl-((R)-2-(2-amino-3-methylbutanoylamino)-1,1-dimethtylethylsulfanyl)acetate / Hydrochloric Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALNEMULIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1GDP58BNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valnemulin Hydrochloride: A Technical Guide to its Mechanism of Action on the 50S Ribosome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which valnemulin hydrochloride, a potent pleuromutilin antibiotic, inhibits bacterial protein synthesis. By binding to the 50S ribosomal subunit, valnemulin effectively halts translation, making it a critical agent in veterinary medicine. This document details its binding site, interaction with ribosomal components, quantitative inhibition data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound selectively targets the bacterial ribosome, a key cellular machine responsible for protein synthesis. Its inhibitory action is centered on the 50S ribosomal subunit , the larger of the two ribosomal subunits.
Binding Site at the Peptidyl Transferase Center (PTC)
The primary binding site for valnemulin is the Peptidyl Transferase Center (PTC) , located within Domain V of the 23S ribosomal RNA (rRNA). The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. Valnemulin, like other pleuromutilins, lodges itself in a hydrophobic pocket at the core of the PTC.
The binding orientation is specific:
-
The tricyclic mutilin core of the molecule settles into a pocket near the aminoacyl-tRNA site (A-site).
-
The C14 side chain extension protrudes towards the peptidyl-tRNA site (P-site).[1]
This strategic positioning allows valnemulin to act as a steric blockade, physically preventing the correct placement of the CCA-ends of tRNA molecules.[2][3][4] By occluding both the A- and P-sites, it directly inhibits the crucial step of peptide bond formation.[1][3][5]
Molecular Interactions with 23S rRNA
High-resolution crystal structures and chemical footprinting studies have identified the specific nucleotides within the 23S rRNA that interact with valnemulin. These interactions, primarily hydrophobic forces, van der Waals forces, and hydrogen bonds, anchor the drug in its binding pocket. Key interacting nucleotides in Escherichia coli and other bacteria include:
Crystallography data from species like Deinococcus radiodurans and Staphylococcus aureus have further confirmed interactions with nucleotides such as A2503, U2504, G2505, U2506, C2452, and U2585 .[1] The binding of valnemulin can induce conformational changes in the ribosome, a phenomenon known as an "induced-fit" mechanism, which tightens the drug's hold on its target.[1]
Quantitative Inhibition Data
| Compound | Assay Type | Organism(s) | Value | Citation(s) |
| Valnemulin | Peptidyl Transferase Inhibition | Escherichia coli | Complete inhibition at >20 µM | [2] |
| Retapamulin | Dissociation Constant (K_d) | E. coli & S. aureus | ~3 nM | [7] |
| Lefamulin | IC50 (In Vitro Translation) | Escherichia coli | 0.51 µM | [1] |
| Lefamulin | IC50 (In Vitro Translation) | Staphylococcus aureus | 0.31 µM | [1] |
Note: Retapamulin and Lefamulin are pleuromutilin derivatives, and their data are presented to illustrate the high-affinity binding characteristic of this antibiotic class.
Visualizing the Mechanism and Experimental Workflow
Mechanism of Action Pathway
The following diagram illustrates how valnemulin binds to the PTC and inhibits protein synthesis.
Valnemulin binding at the PTC sterically hinders tRNA positioning.
Experimental Workflow: Chemical Footprinting
Chemical footprinting is a key technique used to identify the precise binding site of a drug on an RNA molecule. The diagram below outlines the typical workflow for assessing valnemulin's interaction with 23S rRNA.
Workflow for identifying valnemulin's binding site on 23S rRNA.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Protocol: Ribosome Binding Assay (Competitive Displacement)
This protocol determines the binding affinity of valnemulin by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the ribosome.
-
Preparation of Ribosomes:
-
Culture a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.
-
Harvest cells by centrifugation and lyse them using a French press or sonication in a buffer containing MgCl₂, NH₄Cl, and a reducing agent like DTT.
-
Isolate 70S ribosomes through sucrose density gradient centrifugation.
-
Store purified ribosomes at -80°C in a suitable storage buffer.
-
-
Binding Reaction:
-
Prepare a binding buffer (e.g., 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).
-
In a 96-well microplate, combine a fixed concentration of purified ribosomes (e.g., 10-20 nM) and a fixed concentration of a radiolabeled pleuromutilin ligand (e.g., [³H]SB-258781).
-
Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor.
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 2-5 hours).
-
-
Separation of Bound and Free Ligand:
-
Use a cell harvester to rapidly filter the reaction mixtures through a glass fiber filter plate (e.g., UniFilter GF/B). Ribosome-ligand complexes will be retained on the filter, while the free ligand passes through.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification and Analysis:
-
Dry the filter plate (e.g., 30 minutes at 50°C).
-
Add a liquid scintillation cocktail (e.g., MicroScint-20) to each well.
-
Measure the radioactivity in each well using a scintillation counter (e.g., TopCount).
-
Plot the measured radioactivity against the concentration of valnemulin.
-
Calculate the IC50 value, and subsequently the inhibition constant (K_i) or dissociation constant (K_d), using appropriate competitive binding equations (e.g., Cheng-Prusoff equation).
-
Protocol: In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay measures the effect of valnemulin on the entire process of protein synthesis from a DNA template in a cell-free system.
-
Assay Setup:
-
Use a commercial bacterial coupled transcription/translation kit (e.g., E. coli S30 extract system).
-
The system should contain a DNA template encoding a reporter protein, such as luciferase or β-galactosidase.
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and the DNA template according to the manufacturer's instructions.
-
-
Inhibition Reaction:
-
Aliquot the master mix into microplate wells or microtubes.
-
Add this compound at a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include a no-drug control (vehicle only).
-
Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
-
Detection of Reporter Protein:
-
If using a luciferase reporter, add the appropriate luciferase substrate to each well.
-
Measure the resulting luminescence using a luminometer.
-
If using a β-galactosidase reporter, add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and measure the absorbance at 420 nm.
-
-
Data Analysis:
-
Normalize the signal from the drug-treated samples to the no-drug control.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the valnemulin concentration.
-
Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Valnemulin hydrochloride chemical structure and properties
Valnemulin hydrochloride is a semi-synthetic antibiotic belonging to the pleuromutilin class, primarily utilized in veterinary medicine.[1][2] It is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and particularly Mycoplasma species.[3] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the hydrochloride salt of valnemulin. Its chemical structure is characterized by a tricyclic mutilin core with a complex side chain attached at the C14 position.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate;hydrochloride | [4] |
| CAS Number | 133868-46-9 | [1][5] |
| Molecular Formula | C₃₁H₅₂N₂O₅S · HCl | [1][6] |
| Molecular Weight | 601.28 g/mol | [3][6] |
| Appearance | White or light yellow powder | [1] |
| Purity | >98% | [7] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Solubility | Freely soluble in aqueous solution. Soluble in ethanol, methanol, DMSO. | [6][7] |
| ≥59 mg/mL in H₂O | [8] | |
| ≥48.4 mg/mL in Ethanol | [8] | |
| ≥25.65 mg/mL in DMSO | [8] | |
| pH | 3.0 - 6.0 | [1] |
| Storage Conditions | 2-8°C, dry and dark conditions. | [1][5][6] |
Mechanism of Action
This compound is a bacteriostatic agent that inhibits protein synthesis in susceptible bacteria.[3] It specifically binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[3][9]
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum
Valnemulin exhibits high activity against Mycoplasma species, various Gram-positive bacteria, and some Gram-negative bacteria.[3] It is particularly effective against pathogens responsible for respiratory and enteric diseases in swine and poultry.[9][10]
Table 3: Minimum Inhibitory Concentration (MIC) Values for Valnemulin
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source(s) |
| Mycoplasma hyopneumoniae | 0.0009–0.125 | - | ≤0.008 | [10][11] |
| Mycoplasma hyosynoviae | 0.1-0.25 | - | - | [3] |
| Brachyspira hyodysenteriae | 0.025–4.0 | ≤0.125 | - | [10][11] |
| Brachyspira pilosicoli | 0.0156–2.0 | ≤0.125 | - | [10][11] |
| Lawsonia intracellularis | - | ≤0.125 | - | [11] |
| Clostridium perfringens | - | - | 0.5 | [10][11] |
Pharmacokinetics
Valnemulin is rapidly absorbed and widely distributed in tissues following oral administration.[3] The majority of the dose is metabolized in the liver and excreted in the feces.[9]
Table 4: Pharmacokinetic Parameters of Valnemulin in Broiler Chickens (10 mg/kg dose)
| Parameter | Intravenous (i.v.) | Intramuscular (i.m.) | Oral | Source(s) |
| Cₘₐₓ (µg/mL) | - | 2.2 | 0.66 ± 0.15 | [12] |
| Tₘₐₓ (h) | - | 0.43 | 1.54 ± 0.27 | [12] |
| t₁/₂ (h) | 2.85 | ~2.8 | ~2.8 | [12][13] |
| AUC₀₋∞ (µg·h/mL) | 10.34 | - | - | [12] |
| Bioavailability (F) | - | 88.81% | 74.42% | [12] |
| Volume of Distribution (Vz) (L/kg) | 4.27 ± 0.99 | - | - | [12] |
Experimental Protocols
Chemical Synthesis
The synthesis of this compound is a multi-step process that typically starts from pleuromutilin. A general synthetic route is outlined below.[2][14]
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Steps:
-
Preparation of Pleuromutilin Dimethyl Cysteamine Substitute:
-
Refined pleuromutilin is used as the starting material.
-
Sulfonation is carried out using p-toluenesulfonyl chloride.
-
The resulting sulfonate is reacted with dimethyl cysteamine hydrochloride to yield the pleuromutilin dimethyl cysteamine substitute.[14]
-
-
Preparation of Activated D-Valine:
-
D-valine is reacted with methyl acetoacetate and potassium hydroxide to produce (R)-2-(1-methoxycarbonyl-2-allyl)amino-3-methyl potassium butyrate.
-
This intermediate is then activated using ethyl chloroformate.[14]
-
-
Coupling and Final Product Formation:
-
The pleuromutilin dimethyl cysteamine substitute is reacted with the activated D-valine derivative.
-
The pH of the reaction mixture is adjusted.
-
The product is isolated through reverse phase extraction.
-
Finally, freeze-drying (lyophilization) is performed to obtain this compound.[14]
-
Antimicrobial Susceptibility Testing (AST)
The minimum inhibitory concentration (MIC) of this compound against various bacterial species can be determined using standard methods such as broth microdilution.
Experimental Workflow for MIC Determination:
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive and negative growth control wells are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
Stability
This compound has been shown to be less stable under certain conditions compared to other salt forms like valnemulin hydrogen fumarate. Studies have indicated that this compound can degrade upon exposure to light and is more hygroscopic.[16][17] After 180 days of irradiation, the content of this compound decreased by 32.8%, whereas valnemulin hydrogen fumarate only decreased by 2.7%.[16][17]
Conclusion
This compound is a potent pleuromutilin antibiotic with a well-defined mechanism of action and a significant role in veterinary medicine. This guide provides essential technical information for professionals in the field, summarizing its chemical and physical properties, antimicrobial activity, and key experimental procedures. Further research into more stable salt forms and formulations is an active area of investigation to enhance its clinical utility.
References
- 1. toku-e.com [toku-e.com]
- 2. Valnemulin [sitem.herts.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C31H53ClN2O5S | CID 60195218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. goldbio.com [goldbio.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. apexbt.com [apexbt.com]
- 9. Valnemulin | Manasa Life Sciences [manasalifesciences.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN102675173B - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 15. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Valnemulin in Swine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of the pleuromutilin antibiotic, valnemulin, in swine. Valnemulin is a critical therapeutic agent for managing significant diseases in the swine industry, including swine dysentery, ileitis, colitis, and pneumonia.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing dosage regimens and ensuring therapeutic efficacy.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of valnemulin in swine following intravenous (IV) and oral (p.o.) administration. These data have been compiled from various studies to provide a comparative overview.
| Parameter | IV Administration (10 mg/kg) | Oral Administration (10 mg/kg) | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 4.63 ± 0.66 µg/mL | 0.59 ± 0.08 µg/mL | [2] |
| Time to Cmax (Tmax) | Not Applicable | 1.98 ± 0.21 h | [2] |
| Area Under the Curve (AUCinf) | 5.30 ± 0.37 (h*µg)/mL | - | [2] |
| Elimination Rate Constant (ke) | 0.95 ± 0.17 h⁻¹ | 1.05 ± 0.19 h⁻¹ | [2] |
| Elimination Half-Life (t½) | ~1.84 h | - | [2] |
| Bioavailability (F) | Not Applicable | 57.43% | [2] |
Table 1: Single-Dose Pharmacokinetic Parameters of Valnemulin in Swine
| Parameter | Population Pharmacokinetic Model Value | Reference(s) |
| Absorption Rate Constant (Ka) | 0.292 h⁻¹ | [3] |
| Volume of Distribution (V/F) | 63.0 L | [3] |
| Clearance (CL/F) | 41.3 L/h | [3] |
Table 2: Population Pharmacokinetic Model Parameters of Valnemulin in Swine Following Oral Administration
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the assessment of valnemulin in swine.
Animal Studies and Drug Administration
Objective: To determine the pharmacokinetic profile of valnemulin in swine following IV and oral administration.
Experimental Design:
-
Animals: Healthy pigs, with weight and age recorded. A sufficient number of animals are used to ensure statistical power (e.g., 10 pigs for a crossover study, or larger groups for population PK studies).[2][3]
-
Housing and Acclimatization: Animals are housed in appropriate conditions and allowed to acclimate before the study begins.
-
Dosing:
-
Intravenous (IV): A single dose of valnemulin hydrochloride (e.g., 10 mg/kg body weight) is administered via a sterile catheter into an ear vein.[2]
-
Oral (p.o.): A single dose of valnemulin (e.g., 10 mg/kg body weight) is administered into the stomach using a stomach tube to ensure accurate dosing.[2] For studies involving medicated feed, the drug is incorporated into the feed at a specified concentration.[4]
-
-
Blood Sampling:
-
Blood samples (e.g., 1.5 mL) are collected from the anterior vena cava at predetermined time points.[2]
-
A typical sampling schedule for a single-dose study includes collections at 0 (pre-dose), 0.167, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, 12, and 16 hours post-administration.[2]
-
Blood is collected into heparinized tubes and immediately centrifuged (e.g., at 1500 g for 10 minutes) to separate the plasma.[2]
-
Plasma samples are stored at -20°C until analysis.[2]
-
Tissue Distribution Studies
Objective: To determine the concentration of valnemulin in target tissues, such as the lungs.
Experimental Design:
-
Animals and Dosing: A larger number of pigs (e.g., 55) are divided into groups, each corresponding to a specific time point for sample collection. A single oral dose (e.g., 10 mg/kg) is administered.[2]
-
Sample Collection: At designated times (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, 24, and 36 hours post-administration), a group of animals is euthanized.[2]
-
Tissue Harvesting: Target tissues (e.g., lungs, liver, kidney, muscle) are collected. For gut tissue, ligation of both ends of the sample is recommended before cutting.[5] Samples should be taken from the border of affected and unaffected tissue where applicable.[5]
-
Sample Handling: Each tissue sample is placed in a sterile, labeled collection tube.[5] Samples are stored frozen (e.g., -20°C to -80°C) until analysis.[5]
Analytical Methodology: HPLC-MS/MS
Objective: To accurately quantify valnemulin concentrations in plasma and tissue samples.
Protocol:
-
Sample Preparation (Tissues):
-
Solid-Phase Extraction (SPE) Cleanup:
-
The extract is further purified using SPE cartridges with a polymeric sorbent to remove interfering substances.[7]
-
-
Chromatography:
-
Mass Spectrometry:
-
Quantification:
Pharmacokinetic Analysis
Objective: To calculate key pharmacokinetic parameters and describe the drug's behavior in the body.
Methodology:
-
Plasma concentration-time data are analyzed using specialized software (e.g., NONMEM with a compiler like G77 FORTRAN).[3]
-
Compartmental Analysis: The data are fitted to pharmacokinetic models. For instance, IV data for valnemulin in swine has been described by a two-compartment open model, while oral data fits a one-compartment model with first-order absorption.[2]
-
Population Pharmacokinetics (PPK): For larger datasets, a PPK approach is used to describe the pharmacokinetics in a population of animals and identify sources of variability. This often involves nonlinear mixed-effect modeling.[3]
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in the study of valnemulin pharmacokinetics and a potential anti-inflammatory pathway.
Caption: Experimental workflow for a swine pharmacokinetic study.
References
- 1. Valnemulin - Wikipedia [en.wikipedia.org]
- 2. makhillpublications.co [makhillpublications.co]
- 3. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. cdn.globalagmedia.com [cdn.globalagmedia.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Valnemulin's Spectrum of Activity Against Mycoplasma Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of valnemulin, a pleuromutilin antibiotic, against a range of clinically significant Mycoplasma species. Valnemulin demonstrates potent activity by inhibiting bacterial protein synthesis.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Antimicrobial Activity
Valnemulin exhibits exceptional in vitro activity against various pathogenic Mycoplasma species, often demonstrating significantly lower Minimum Inhibitory Concentrations (MICs) compared to other antimicrobial agents. The following tables summarize the available quantitative data from multiple studies.
Table 1: In Vitro Activity of Valnemulin Against Porcine Mycoplasma Species
| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. hyopneumoniae | Not Specified | - | - | 0.0005 | [2][3] |
| M. hyosynoviae | Not Specified | 0.0001 - 0.00025 | - | - | [2][3] |
Table 2: In Vitro Activity of Valnemulin Against Avian Mycoplasma Species
| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. gallisepticum | 1 (virulent strain) | <0.008 | - | - | [4] |
| M. gallisepticum | 1 (strain S6) | 0.0014 | - | - | [5] |
| M. synoviae | 41 | - | ≤0.039 | - | [6] |
| M. synoviae | 21 | Not Specified | - | - | [7] |
Table 3: In Vitro Activity of Valnemulin Against Bovine Mycoplasma Species
| Mycoplasma Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| M. bovis | 1 (challenge strain) | 0.0625 | - | - | [8] |
Experimental Protocols
The determination of valnemulin's in vitro activity against Mycoplasma species predominantly relies on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following protocol is a generalized methodology based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][9][10]
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized inoculum of a Mycoplasma isolate to serial dilutions of valnemulin in a liquid growth medium.
a) Media Preparation:
-
Basal Medium: A suitable basal medium for Mycoplasma growth is required, such as SP4 or Friis medium, supplemented with yeast extract, and horse serum.[1] The specific formulation may vary depending on the Mycoplasma species being tested.
-
pH Indicator: A pH indicator, like phenol red, is incorporated into the medium to visualize metabolic activity, which is indicative of mycoplasmal growth.
-
Supplements: Depending on the species, specific supplements are necessary. For instance, glucose is added for M. pneumoniae, while arginine is required for M. hominis.
b) Inoculum Preparation:
-
A pure culture of the Mycoplasma isolate is grown in an appropriate broth medium until a color change, indicating active growth, is observed.
-
The culture is then serially diluted to achieve a final concentration of approximately 10⁴ to 10⁵ color-changing units (CCU) per milliliter in the test wells.
c) Assay Procedure:
-
Two-fold serial dilutions of valnemulin are prepared in the broth medium in 96-well microtiter plates.
-
A standardized volume of the prepared Mycoplasma inoculum is added to each well containing the antimicrobial dilutions.
-
Control wells are included: a positive control (inoculum without antibiotic) and a negative control (medium without inoculum).
-
The plates are sealed to prevent evaporation and incubated at 35-37°C. Incubation times vary depending on the growth rate of the specific Mycoplasma species, typically ranging from 2 to 7 days.
d) Endpoint Determination:
-
The MIC is defined as the lowest concentration of valnemulin that completely inhibits the growth of the Mycoplasma, as indicated by the absence of a color change in the medium.
Broth Microdilution Workflow
Mechanism of Action and Signaling Pathway
Valnemulin, like other pleuromutilins, exerts its antibacterial effect by inhibiting protein synthesis.[11] This is achieved through a specific interaction with the 50S ribosomal subunit.
The primary target of valnemulin is the peptidyl transferase center (PTC) of the 23S rRNA component of the 50S ribosomal subunit.[3][12] By binding to this site, valnemulin interferes with the proper positioning of the aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting protein elongation.[3]
Chemical footprinting studies have identified specific nucleotides within domain V of the 23S rRNA that are crucial for the interaction with valnemulin. These include A2058, A2059, G2505, U2506, U2584, and U2585.[6][12] The binding of valnemulin to this pocket induces a conformational change that tightens the interaction, a mechanism known as induced fit.[13] The C14 side chain of valnemulin plays a significant role in its potent activity and its ability to overcome certain resistance mechanisms.[6]
Valnemulin's Ribosomal Binding
Resistance Development
While resistance to pleuromutilins is generally considered to develop slowly and in a stepwise manner, mutations in the 23S rRNA gene can lead to increased MIC values for both tiamulin and valnemulin.[11][12] High levels of resistance typically require multiple mutations.[12] Notably, no significant resistance to valnemulin was observed in M. hyopneumoniae after 10 in vitro passages.[2][3]
Conclusion
Valnemulin consistently demonstrates high in vitro potency against a broad range of economically important Mycoplasma species affecting swine, poultry, and cattle. Its unique mechanism of action, targeting a highly conserved region of the bacterial ribosome, contributes to its efficacy and a generally low propensity for rapid resistance development. The standardized methodologies outlined in this guide are crucial for the accurate assessment of its antimicrobial activity and for ongoing surveillance of susceptibility patterns in clinical isolates. This information is vital for guiding informed therapeutic decisions and for the continued development of effective antimicrobial strategies against mycoplasmal diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 11. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 13. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antibacterial Spectrum of Valnemulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the in vitro antibacterial activity of valnemulin hydrochloride, a pleuromutilin antibiotic. It details its mechanism of action, summarizes its spectrum of activity against key veterinary pathogens through quantitative data, and outlines the standard experimental protocols used for its evaluation.
Mechanism of Action
This compound is a bacteriostatic antibiotic belonging to the pleuromutilin class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][4] Valnemulin binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[3][4][5][6] This binding action interferes with the formation of peptide bonds, a critical step in protein elongation, thereby halting the production of essential proteins required for bacterial growth and survival.[3][5]
In Vitro Antibacterial Spectrum
Valnemulin demonstrates potent activity primarily against Mycoplasma species, various Gram-positive bacteria, and specific anaerobic spirochetes.[7][8] Its efficacy against Gram-negative Enterobacteriaceae is notably limited.[1][2][9] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of clinically relevant veterinary pathogens.
Valnemulin exhibits exceptional in vitro activity against pathogenic Mycoplasma species, often at very low concentrations.[1][2][4] It is frequently used to target mycoplasmal infections in swine and poultry.[10][8][11]
Table 1: MIC of this compound Against Mycoplasma Species
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Mycoplasma hyopneumoniae | ≤0.008 | [1][2] | |
| Mycoplasma hyopneumoniae | 0.0005 | [8][12] | |
| Mycoplasma hyosynoviae | 0.0001 - 0.00025 | [8][12] | |
| Mycoplasma gallisepticum | <0.008 | [13][14] | |
| Mycoplasma bovis | [6][11] |
Note: MIC90 is the concentration required to inhibit the growth of 90% of tested isolates.
Valnemulin is active against a variety of Gram-positive and anaerobic bacteria, including those responsible for enteric diseases in swine.[7][8]
Table 2: MIC of this compound Against Other Key Pathogens
| Bacterial Species | Type | MIC of Wild-Type Population (µg/mL) | MIC90 (µg/mL) | Citation(s) |
| Brachyspira hyodysenteriae | Anaerobic Spirochete | ≤0.125 | [1][2] | |
| Brachyspira pilosicoli | Anaerobic Spirochete | ≤0.125 | [1][2] | |
| Lawsonia intracellularis | Gram-Negative (Obligate Intracellular) | ≤0.125 | [1][2] | |
| Clostridium perfringens | Gram-Positive Anaerobe | 0.5 | [1][2] |
Valnemulin generally shows poor activity against most Gram-negative bacteria, particularly those in the family Enterobacteriaceae, such as Salmonella spp. and Escherichia coli.[1][2][9] However, recent studies have explored its synergistic effects with other antibiotics, such as colistin, to enhance activity against multidrug-resistant Gram-negative pathogens.[15][16]
Experimental Protocols for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] Standardized methods for determining MIC values are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[18][19][20][21][22] The broth microdilution method is a commonly used technique.[12][23][24]
The broth microdilution assay involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium using a 96-well microtiter plate.[24][25][26]
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (or another appropriate broth) directly in the wells of a 96-well plate.[26]
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, then diluted to a standardized final concentration (typically ~5 x 10^5 colony-forming units [CFU]/mL).[26]
-
Inoculation: A precise volume of the standardized bacterial suspension is added to each well containing the antimicrobial dilutions.
-
Controls: Each assay plate must include a positive control (wells with bacteria and broth, but no antibiotic) to ensure bacterial viability and a negative control (wells with sterile broth only) to check for contamination.[24]
-
Incubation: The plate is incubated under specific conditions (e.g., 16-24 hours at 37°C) appropriate for the test organism.[26]
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.[17][24]
Conclusion
This compound demonstrates a highly targeted and potent in vitro antibacterial spectrum. Its exceptional activity against economically significant pathogens such as Mycoplasma, Brachyspira, and Lawsonia species underscores its importance in veterinary medicine, particularly in the swine and poultry industries. Its mechanism of action, centered on the inhibition of ribosomal protein synthesis, is well-defined. Standardized susceptibility testing, following protocols such as those from CLSI, is essential for the accurate determination of its efficacy and for monitoring potential resistance development.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Valnemulin | Manasa Life Sciences [manasalifesciences.com]
- 4. calpaclab.com [calpaclab.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. Valnemulin - Wikipedia [en.wikipedia.org]
- 12. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchbunny.com [researchbunny.com]
- 17. idexx.dk [idexx.dk]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. goums.ac.ir [goums.ac.ir]
- 20. iacld.com [iacld.com]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 23. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin: A Technical Guide for Veterinary Drug Development Professionals
Abstract: Valnemulin is a semi-synthetic pleuromutilin antibiotic exclusively developed for veterinary use. It exhibits potent activity against a range of swine and poultry pathogens, particularly mycoplasmas and other susceptible bacteria. This document provides a comprehensive technical overview of valnemulin, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance. Detailed experimental protocols and visual diagrams of key pathways are included to support research and development efforts in the veterinary pharmaceutical field.
Mechanism of Action
Valnemulin, like other pleuromutilin antibiotics, functions by inhibiting bacterial protein synthesis. It selectively binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding site is located at the entrance of the peptide exit tunnel. The interaction is primarily with domain V of the 23S rRNA. By binding to this site, valnemulin sterically hinders the correct positioning of the aminoacyl moiety of tRNA molecules, thereby preventing the formation of peptide bonds and halting protein elongation. This unique binding site means there is generally no cross-resistance with other antibiotic classes that also target the ribosome, such as macrolides, lincosamides, or streptogramins.
The Pharmacodynamics of Valnemulin: An In-Depth Technical Guide for Researchers
Valnemulin , a pleuromutilin antibiotic, stands as a critical therapeutic agent in swine medicine. Its potent activity against a range of economically significant porcine pathogens warrants a comprehensive understanding of its pharmacodynamic properties. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of valnemulin's mechanism of action, quantitative activity, and the experimental protocols essential for its evaluation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Valnemulin exerts its bacteriostatic and bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center (PTC). This binding action inhibits the formation of peptide bonds, a critical step in the elongation of the polypeptide chain, thereby halting protein production and ultimately leading to bacterial cell death.
The binding of valnemulin to the ribosome is a highly specific interaction. It establishes contact with domain V of the 23S rRNA, a key component of the 50S subunit. This interaction prevents the correct positioning of transfer RNA (tRNA) molecules in the A- and P-sites of the ribosome, effectively stalling the translation process.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Valnemulin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Valnemulin Hydrochloride using High-Performance Liquid Chromatography (HPLC). The information is compiled from established pharmacopoeial methods and scientific literature to ensure robustness and reliability.
Introduction
This compound is a pleuromutilin antibiotic used in veterinary medicine. Its quantitative analysis is crucial for quality control in bulk drug substance and pharmaceutical formulations. HPLC is the most common and reliable technique for assaying this compound and determining its related substances. This protocol is based on the method described in the European Pharmacopoeia (EP), providing a validated and widely accepted procedure.
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines the necessary reagents, equipment, and procedures for the quantitative determination of this compound.
Materials and Reagents
-
This compound Reference Standard (EP CRS)
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Equipment
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis of this compound as per the European Pharmacopoeia.
| Parameter | Specification |
| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size |
| Column Dimensions | 4.6 mm x 150 mm |
| Mobile Phase | A mixture of 40 volumes of a 6.8 g/L solution of dipotassium hydrogen phosphate (adjusted to pH 8.0 with phosphoric acid) and 60 volumes of acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Dissolve 6.8 g of dipotassium hydrogen phosphate in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 8.0 using phosphoric acid.
-
Mix 400 mL of this buffer solution with 600 mL of acetonitrile.
-
Degas the mobile phase before use.
2.4.2. Standard Solution Preparation
-
Accurately weigh approximately 25.0 mg of this compound EP CRS into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
The final concentration will be approximately 1.0 mg/mL.
2.4.3. Sample Solution Preparation (for Bulk Drug Substance)
-
Accurately weigh approximately 25.0 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet the following suitability requirements:
| Parameter | Requirement |
| Tailing Factor (Asymmetry Factor) | Not more than 2.0 for the valnemulin peak. |
| Theoretical Plates | Not less than 2500 for the valnemulin peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for six replicate injections of the standard solution. |
Analysis Procedure
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the standard solution and record the chromatogram. Repeat five more times to check for system suitability.
-
Inject 20 µL of the sample solution in duplicate and record the chromatograms.
-
Calculate the content of this compound in the sample using the peak areas obtained.
Data Presentation
The following table provides an example of expected retention times for valnemulin and its potential impurities. Actual retention times may vary slightly depending on the specific column and system used.
| Compound | Approximate Retention Time (min) |
| Impurity A | 3.5 |
| Impurity B | 4.8 |
| Valnemulin | 7.2 |
| Impurity C | 9.5 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Mode of Action)
This compound inhibits bacterial protein synthesis. The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound.
Application Note: High-Throughput Quantification of Valnemulin in Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of valnemulin in plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation using a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, drug monitoring, and residue analysis in various animal species.
Introduction
Valnemulin is a pleuromutilin antibiotic used in veterinary medicine to treat and prevent bacterial infections in swine and poultry.[1][2] Accurate and reliable quantification of valnemulin in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential drug residues. This document provides a detailed protocol for the determination of valnemulin in plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and specificity.[3]
Experimental
Materials and Reagents
-
Valnemulin standard (Sigma-Aldrich)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Oasis MCX SPE cartridges (3 mL, 60 mg) (Waters)[3]
-
Control plasma
Instrumentation
-
ACQUITY UPLC system (Waters) or equivalent
-
Quattro Premier XE Mass Spectrometer (Waters) or equivalent triple quadrupole MS
-
ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm) (Waters)[1][3]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of valnemulin from plasma samples.
-
To 200 µL of plasma, add 50 µL of internal standard working solution (Tiamulin-¹³C₄, 100 ng/mL).
-
Add 1 mL of 2% (v/v) formic acid in acetonitrile, vortex for 30 seconds, and sonicate for 10 minutes.[3]
-
Centrifuge the sample at 6000 rpm for 10 minutes.[3]
-
Activate the Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 2% (v/v) formic acid in water.[3]
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 2% (v/v) formic acid in water, followed by 3 mL of methanol.[3]
-
Elute the analyte with 4 mL of 5% ammonia in methanol.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.[3]
-
Reconstitute the residue in 200 µL of the initial mobile phase and inject 10 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
A gradient elution is performed using an ACQUITY UPLC BEH C18 column.
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][3] |
| Column Temperature | 40°C[3] |
| Mobile Phase A | Water with 0.05% formic acid and 5 mM ammonium acetate[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[1][3] |
| Injection Volume | 10 µL[1][3] |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 - 0.5 | 20 |
| 0.5 - 1.5 | 20 - 30 |
| 1.5 - 4.0 | 30 - 40 |
| 4.0 - 4.5 | 40 - 20 |
| 4.5 - 5.0 | 20 |
Mass Spectrometry Conditions
The analysis is performed in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI+[2] |
| Capillary Voltage | 3.5 kV[3] |
| Source Temperature | 119°C[3] |
| Desolvation Temperature | 385°C[3] |
| Cone Gas Flow | 50 L/h[3] |
| Desolvation Gas Flow | 55 L/h[3] |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Valnemulin | 581.32 | 164.07 | 30 | 15 |
| Tiamulin-¹³C₄ (IS) | 498.08 | 196.32 | 30 | 20 |
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[3]
Linearity
The calibration curve was linear over the concentration range of 5 to 1000 ng/mL in plasma. The correlation coefficient (r²) was > 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 10 | < 10% | < 12% | 95 - 105% |
| Medium | 100 | < 8% | < 10% | 97 - 103% |
| High | 800 | < 7% | < 9% | 98 - 102% |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for valnemulin.
| Parameter | Value |
| Extraction Recovery | > 90% |
| Matrix Effect | 92.0% (indicating insignificant effect)[3] |
Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg/kg[3] |
| Limit of Quantification (LOQ) | 0.1 µg/kg[3] |
Visual Protocols
Caption: Experimental workflow for valnemulin quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of valnemulin in plasma. The simple and efficient sample preparation protocol, combined with the speed of UPLC, allows for high-throughput analysis, making it an ideal tool for pharmacokinetic and residue monitoring studies. The method has been successfully validated and meets the requirements for bioanalytical applications.
References
- 1. In Vitro and in Vivo Metabolite Profiling of Valnemulin Using Ultraperformance Liquid Chromatography–Quadrupole/Time-of-Flight Hybrid Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UPLC-MS/MS Method for Simultaneous Determination of Valnemulin and Its Metabolites in Crucian Carp: In Vivo Metabolism and Tissue Distribution Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro MIC Testing of Valnemulin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valnemulin hydrochloride is a pleuromutilin antibiotic with potent activity against a variety of veterinary pathogens, particularly those affecting swine.[1][2] It functions by inhibiting protein synthesis at the ribosomal level.[2] Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for surveillance of antimicrobial resistance, guiding therapeutic strategies, and in the research and development of new antimicrobial agents. This document provides detailed protocols for the in vitro determination of MIC values for this compound against key veterinary bacteria using standardized broth microdilution and agar dilution methodologies.
Data Presentation: this compound MIC Values
The following tables summarize the in vitro activity of this compound against a range of important veterinary pathogens. These values have been compiled from various scientific studies and are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.
Table 1: MIC of Valnemulin Against Swine Respiratory Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma hyopneumoniae | ≤0.001 - ≤0.039 | 0.0005 - 0.004 | ≤0.001 - 0.004 |
| Actinobacillus pleuropneumoniae | - | - | - |
| Pasteurella multocida | - | - | - |
| Streptococcus suis | - | - | - |
Data for Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis were not sufficiently detailed in the provided search results to populate this table.
Table 2: MIC of Valnemulin Against Swine Enteric Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Brachyspira hyodysenteriae | - | - | ≤0.031 - >4 |
| Brachyspira pilosicoli | - | - | - |
| Staphylococcus hyicus | - | - | - |
Data for Brachyspira pilosicoli and Staphylococcus hyicus were not sufficiently detailed in the provided search results to populate this table. The MIC range for Brachyspira hyodysenteriae reflects a broad spectrum of susceptibility.[3]
Experimental Protocols
Broth Microdilution Method
This method is widely used for determining the MIC of antimicrobial agents and is adaptable for a variety of bacterial species.[4]
a. Materials:
-
This compound powder
-
Appropriate solvent (e.g., deionized water or as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria
-
Specialized broth for fastidious organisms (e.g., Friis medium for Mycoplasma spp.)[5]
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) strains: Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™[6]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent.
-
Further dilutions are made in the appropriate sterile broth medium.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution directly in the plate, typically ranging from 64 µg/mL to 0.03 µg/mL. This is achieved by transferring 50 µL from a well with a higher concentration to the next well containing broth, mixing, and repeating across the row.
-
The final volume in each well after adding the bacterial inoculum will be 100 µL, resulting in the desired final antibiotic concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air for most aerobic bacteria.
-
For fastidious organisms like Mycoplasma spp., incubation may need to be extended (e.g., 5-12 days) and may require a CO₂-enriched atmosphere.[5]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
c. Quality Control:
-
Concurrently test the QC strains (S. aureus ATCC® 29213™ and E. faecalis ATCC® 29212™).
-
The resulting MIC values for the QC strains should fall within the acceptable ranges specified by the Clinical and Laboratory Standards Institute (CLSI) VET01S supplement.[7][8]
Agar Dilution Method
The agar dilution method is considered a reference method for MIC testing and is particularly useful for testing fastidious anaerobes like Brachyspira spp.[9][10]
a. Materials:
-
This compound powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA) for most aerobic bacteria
-
Specialized agar for fastidious organisms (e.g., Wilkins-Chalgren anaerobe agar with 5% ovine blood for Brachyspira spp.)[10]
-
Sterile petri dishes
-
Bacterial isolates for testing
-
Quality control (QC) strains
-
Sterile saline or PBS
-
McFarland turbidity standards (0.5)
-
Inoculum replicating device (e.g., Steers replicator)
-
Anaerobic incubation system (for anaerobic bacteria)
b. Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described for the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a molten and cooled (45-50°C) agar medium.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. A series of plates with two-fold dilutions of the antibiotic is prepared.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.
-
Further dilute the suspension as required to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates for incubation.
-
Incubate the plates at 37°C for 16-20 hours for most aerobic bacteria.
-
For anaerobic bacteria like Brachyspira spp., incubate under anaerobic conditions for 3-4 days.[10]
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism at the inoculation spot.
-
The growth control plate should show confluent growth.
-
c. Quality Control:
-
Perform QC testing with appropriate strains as outlined in the broth microdilution method.
Mandatory Visualization
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Agar Dilution MIC Testing.
References
- 1. Resistance of Streptococcus suis Isolates from the Czech Republic during 2018–2022 [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jmilabs.com [jmilabs.com]
- 4. Serotype diversity and antimicrobial susceptibility profiles of Actinobacillus pleuropneumoniae isolated in Italian pig farms from 2015 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
- 9. MIC EUCAST [mic.eucast.org]
- 10. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Valnemulin in Swine Dysentery Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of valnemulin in preclinical research models of swine dysentery. The protocols and data presented are intended to serve as a guide for designing and conducting efficacy studies and in vitro susceptibility testing.
Introduction
Swine dysentery (SD) is a mucohemorrhagic diarrheal disease primarily caused by the anaerobic spirochete Brachyspira hyodysenteriae.[1][2] This disease leads to significant economic losses in the swine industry due to mortality, morbidity, reduced feed conversion efficiency, and treatment costs.[3] Valnemulin, a pleuromutilin antibiotic, is a key therapeutic agent for the control and treatment of SD.[1] It acts by inhibiting bacterial protein synthesis. This document outlines detailed protocols for experimental swine dysentery models and in vitro susceptibility testing to evaluate the efficacy of valnemulin.
Quantitative Data
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of valnemulin against B. hyodysenteriae is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.
Table 1: MIC of Valnemulin against Brachyspira hyodysenteriae
| Study Region/Year | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Czech Republic (1997-1998) | Not Specified | ≤0.031 | Not Specified | Not Specified |
| Czech Republic (1999-2001) | Not Specified | 2.0 | 8.0 | Not Specified |
| Poland (2006-2010) | 21 | Not Specified | Not Specified | ≤1.0 (66.8% susceptible, 33.2% intermediate) |
| Germany (up to 2002) | 102 | Not Specified | Not Specified | Highest MIC of 4.0 |
| United States | 124 (various Brachyspira species) | Not Specified | Not Specified | ≤0.031 to >4 |
MIC50: Concentration inhibiting 50% of isolates. MIC90: Concentration inhibiting 90% of isolates.
In Vivo Efficacy: Experimental Challenge Studies
The therapeutic efficacy of valnemulin is evaluated in controlled challenge studies using swine. Key parameters include clinical scores, lesion scores, and bacterial shedding.
Table 2: Efficacy of Valnemulin in an Experimental Swine Dysentery Model
| Treatment Group | Dosage | Duration | Outcome | Reference |
| Valnemulin | 75 ppm in feed | Not Specified | Demonstrated therapeutic effect in pigs with serious Swine Dysentery. | [4] |
| Valnemulin | 25 ppm in feed | 4 weeks | 97% of treated pigs were completely protected from the disease. | |
| Untreated Control | N/A | N/A | Development of clinical signs of Swine Dysentery. | [4] |
Experimental Protocols
Protocol 1: Swine Dysentery Challenge Model
This protocol describes an experimental model to induce swine dysentery for the evaluation of antimicrobial agents like valnemulin.
Objective: To induce clinical signs and pathological lesions of swine dysentery in a controlled setting.
Materials:
-
Healthy pigs, 6-8 weeks old, from a herd free of swine dysentery.
-
Brachyspira hyodysenteriae inoculum (e.g., strain B204).
-
High soybean meal content diet.
-
Appropriate housing with solid flooring to facilitate fecal-oral transmission.
Procedure:
-
Acclimation: House the pigs in the experimental facility for at least 7 days to acclimate. Confirm the absence of Brachyspira spp. through fecal testing.
-
Dietary Manipulation: Provide a diet with a high concentration of soybean meal, which has been shown to predispose pigs to swine dysentery.[5]
-
Inoculation:
-
Culture the B. hyodysenteriae strain in an appropriate anaerobic medium.
-
Administer the inoculum to the pigs orally. The dose can vary, but a target of 10^8 to 10^9 colony-forming units (CFU) per pig, often given over consecutive days, is common.
-
-
Monitoring:
-
Endpoint: The study can be terminated at a predetermined time point after the onset of clinical signs in the control group. Conduct post-mortem examinations to score lesions in the large intestine.
Protocol 2: Valnemulin Efficacy Trial
This protocol outlines a study to evaluate the therapeutic efficacy of valnemulin.
Objective: To determine the effectiveness of valnemulin in treating experimentally induced swine dysentery.
Procedure:
-
Disease Induction: Induce swine dysentery in a cohort of pigs using the challenge model described in Protocol 1.
-
Group Allocation: Once clinical signs of swine dysentery are evident, randomly allocate pigs to treatment groups (e.g., untreated control, valnemulin 75 ppm in feed).
-
Treatment Administration: Provide the respective medicated or non-medicated feed to each group for a specified duration (e.g., 14-28 days).
-
Data Collection:
-
Continue daily clinical scoring.
-
Collect fecal samples to quantify the shedding of B. hyodysenteriae using quantitative PCR (qPCR) or selective culture.
-
At the end of the study, perform necropsies and score the gross and microscopic lesions in the cecum and colon.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This protocol details the determination of the MIC of valnemulin against B. hyodysenteriae.
Objective: To determine the in vitro susceptibility of B. hyodysenteriae isolates to valnemulin.
Materials:
-
B. hyodysenteriae isolates.
-
Trypticase Soy Agar (TSA) with 5% sheep blood.
-
Valnemulin analytical standard.
-
Anaerobic incubation system.
Procedure:
-
Media Preparation: Prepare a series of TSA plates containing twofold dilutions of valnemulin (e.g., 0.031 to 16 µg/mL).[8] Include a drug-free control plate.
-
Inoculum Preparation: Culture the B. hyodysenteriae isolates on blood agar. Suspend the bacterial growth in a suitable broth to a turbidity equivalent to a 1.0 McFarland standard.[8]
-
Inoculation: Spot-inoculate the bacterial suspensions onto the surface of the valnemulin-containing and control plates.
-
Incubation: Incubate the plates anaerobically at 37°C for 3-5 days.[8]
-
Reading Results: The MIC is the lowest concentration of valnemulin that completely inhibits the visible growth of the isolate on the agar.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for a valnemulin efficacy trial in a swine dysentery model.
Caption: Valnemulin's mechanism of action on the bacterial ribosome.
Disclaimer: These protocols are intended for research purposes only and should be adapted and validated by the end-user. All animal studies must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Swine Dysentery - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Technical information - SWINE DYSENTERY [vemedim.com]
- 3. Swine Dysentery: Aetiology, Pathogenicity, Determinants of Transmission and the Fight against the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental swine dysentery: comparison between infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An optimized swine dysentery murine model to characterize shedding and clinical disease associated with “Brachyspira hampsonii” infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actavet.vfu.cz [actavet.vfu.cz]
Application Notes and Protocols for Valnemulin in the Control of Mycoplasma hyopneumoniae in Swine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of valnemulin for the control of Mycoplasma hyopneumoniae, the primary causative agent of enzootic pneumonia in pigs. The following sections detail the mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and established experimental protocols.
Mechanism of Action
Valnemulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis.[1] It specifically binds to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and ultimately halting bacterial growth.[1] This targeted action provides high efficacy against susceptible organisms like Mycoplasma hyopneumoniae.
Caption: Mechanism of action of valnemulin on the bacterial ribosome.
In Vitro Efficacy
Valnemulin demonstrates exceptional in vitro activity against M. hyopneumoniae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from various studies.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference Strain (ATCC 25934) MIC (µg/mL) |
| Valnemulin | 0.016 | 0.0005 - 0.06 | 0.0001 - 0.00025 | 0.001 |
| Tiamulin | 0.06 - 0.25 | 0.05 | - | 0.125 |
| Tylosin | 0.06 - 0.25 | - | - | - |
| Enrofloxacin | 0.125 - 1 | 0.01 | 0.05 - 0.1 | 0.2 |
| Oxytetracycline | 2 - 4 | - | - | - |
| Doxycycline | - | - | - | - |
Data compiled from multiple sources.[2][3][4][5]
Pharmacokinetics in Swine
Understanding the pharmacokinetic profile of valnemulin is crucial for designing effective dosing regimens.
| Parameter | Value | Administration |
| Time to Peak Plasma Concentration | ~4 hours | In-feed |
| Bioavailability | High in the lung | In-feed |
| Clearance (CL/F) | 41.3 L/h | Oral (10 mg/kg) |
| Volume of Distribution (V/F) | 63.0 L | Oral (10 mg/kg) |
| Absorption Rate (Ka) | 0.292/h | Oral (10 mg/kg) |
Data from population pharmacokinetic studies.[6][7] A study concluded that a daily oral dose of 13.5 mg/kg BW is required to maintain plasma concentrations above an MIC of 0.031 mg/L for 24 hours.[8]
In Vivo Efficacy and Clinical Outcomes
Clinical studies have demonstrated the effectiveness of valnemulin in controlling M. hyopneumoniae infections in pigs under field conditions.
| Parameter | Valnemulin Treated Group | Control Group | Outcome |
| Lung Lesions | Reduced consolidation | Higher incidence of lesions | All treatment protocols with valnemulin showed a reduction in lung lesions.[7][9][10][11] |
| Performance | Increased | Lower | Pigs treated with valnemulin showed improved body weight and feed conversion.[7][9][10][11] |
| Mortality | Lower | Higher | Valnemulin treatment was associated with lower mortality rates.[7][9][10][11] |
| Bacterial Load in Lungs | Low | High | Lower bacterial load was observed in the lungs of valnemulin-treated pigs at slaughter.[7][9][10][11] |
| Cough Index (at 123 days) | 0.39% | 1.98% | Numerical reduction in coughing, though not always statistically significant.[7] |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of valnemulin against M. hyopneumoniae.
References
- 1. goldbio.com [goldbio.com]
- 2. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin and the in vitro development of resistance to certain antimicrobial agents in Mycoplasma hyopneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of tylvalosin against Spanish field strains of M hyo - Swine abstracts - pig333, pig to pork community [pig333.com]
- 5. Synergism between molecules derived from Garcinia brasiliensis and antimicrobial drugs on field isolates of Mycoplasma hyopneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dosage assessment of valnemulin in pigs based on population pharmacokinetic and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin in Cell Culture: Application Notes and Protocols for Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of valnemulin in cell culture for antibiotic research. Valnemulin, a pleuromutilin antibiotic, is a potent inhibitor of bacterial protein synthesis and is primarily used in veterinary medicine.[1] Recent research, however, has highlighted its potential in combating multidrug-resistant bacteria, particularly when used in synergistic combinations. This document outlines its mechanism of action, provides key quantitative data on its efficacy and cytotoxicity, and details experimental protocols for its application in a research setting.
Mechanism of Action
Valnemulin exerts its antibacterial effect by binding to the 50S ribosomal subunit in bacteria, specifically at the peptidyl transferase center.[1] This binding interferes with peptide bond formation, thereby inhibiting protein synthesis.[1] This targeted action makes it effective against a range of Gram-positive bacteria and mycoplasmas.[1]
Valnemulin's mechanism of action on the bacterial ribosome.
Data Presentation
Antimicrobial Activity of Valnemulin
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of valnemulin against various bacterial species, demonstrating its spectrum of activity.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycoplasma hyopneumoniae | NCTC 10110 | ≤0.001–0.008 | [1] |
| Mycoplasma gallisepticum | S6 | 0.0014 | [2] |
| Staphylococcus aureus | ATCC 25923 | 0.12 | [3] |
| Clostridium perfringens | (Rabbit isolates) | <0.25 | [1][4] |
| Streptococcus suis | Multiple Isolates | MIC range often low | [5] |
Cytotoxicity of Valnemulin
Evaluating the cytotoxic potential of an antibiotic is crucial for its development as a therapeutic agent. The following table presents the 50% inhibitory concentration (IC50) values of valnemulin against a human embryonic kidney cell line.
| Cell Line | Cell Type | IC50 (µg/mL) | Observation | Reference |
| HEK293T | Human Embryonic Kidney | >25 | No significant cytotoxicity observed at concentrations up to 25 µg/mL. | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of valnemulin against a target bacterial species.
Materials:
-
Valnemulin stock solution (e.g., 1 mg/mL in a suitable solvent like ethanol or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the valnemulin stock solution in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by adjusting the turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the valnemulin dilutions.
-
Include a positive control well (bacterial suspension without antibiotic) and a negative control well (medium only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of valnemulin that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Workflow for MIC determination of valnemulin.
Checkerboard Assay for Synergistic Effects
This protocol is designed to assess the synergistic activity of valnemulin with another antibiotic (e.g., colistin) against a target bacterial strain.
Materials:
-
Stock solutions of valnemulin and the second antibiotic
-
Appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
Procedure:
-
In a 96-well plate, prepare serial dilutions of valnemulin horizontally and the second antibiotic vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial suspension to all wells containing the antibiotic combinations.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotics) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Synergy is typically defined as an FIC index of ≤ 0.5.
-
Checkerboard assay workflow for synergy testing.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of valnemulin on eukaryotic cell lines.
Materials:
-
Eukaryotic cell line (e.g., Vero, HepG2, A549, MRC-5, WI-38)
-
Complete cell culture medium
-
Valnemulin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Seed the eukaryotic cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of valnemulin in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the valnemulin dilutions to the respective wells.
-
Include control wells with cells and medium only (no valnemulin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
MTT cytotoxicity assay workflow.
Bacterial Protein Synthesis Inhibition Assay (Luciferase Reporter)
This protocol utilizes a bacterial strain engineered with a luciferase reporter gene to quantify the inhibitory effect of valnemulin on protein synthesis.
Materials:
-
Bacterial reporter strain (e.g., E. coli or B. subtilis expressing luciferase)
-
Appropriate growth medium with inducer for luciferase expression (if required)
-
Valnemulin stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Grow the bacterial reporter strain to the mid-logarithmic phase.
-
In a 96-well plate, add the bacterial culture and different concentrations of valnemulin.
-
Include a control with no valnemulin.
-
Incubate the plate under conditions that induce luciferase expression.
-
At various time points, take aliquots from each well.
-
Lyse the bacterial cells to release the luciferase.
-
Add the luciferase assay reagent to the lysate.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in the presence of valnemulin indicates inhibition of protein synthesis. The IC50 for protein synthesis inhibition can be calculated.[6]
References
- 1. Establishment of valnemulin susceptibility breakpoint against Clostridium perfringens in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mbimph.com [mbimph.com]
- 5. Combination Therapy Strategies Against Multiple-Resistant Streptococcus Suis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Valnemulin Hydrochloride: Application Notes and Protocols for In Vivo Studies in Poultry Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnemulin hydrochloride, a pleuromutilin antibiotic, is a significant therapeutic agent in veterinary medicine for combating respiratory infections in poultry.[1] Its targeted action against key respiratory pathogens, particularly Mycoplasma gallisepticum, makes it a valuable tool in maintaining flock health and productivity.[1][2] This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the efficacy of this compound in treating poultry respiratory infections.
Valnemulin acts by inhibiting protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[3] This mechanism of action is effective against a range of Gram-positive bacteria and Mycoplasma species.[2] These protocols are designed to provide a framework for researchers to generate robust and reproducible data on the pharmacokinetics, pharmacodynamics, and overall efficacy of this compound in a controlled setting.
Data Presentation
Table 1: In Vitro Susceptibility of Mycoplasma gallisepticum to this compound
| Strain | MIC (µg/mL) | Reference |
| M. gallisepticum S6 | 0.0014 | [3][4] |
| Virulent M. gallisepticum | < 0.008 | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: Pharmacokinetic Parameters of Valnemulin in Broiler Chickens
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (F%) |
| Intramuscular (IM) | 10 | 2.2 | 0.43 | 88.81% |
| Oral (PO) | 10 | 0.66 ± 0.15 | 1.54 ± 0.27 | 74.42% |
Data from healthy broiler chickens.
Table 3: In Vivo Efficacy of this compound against Mycoplasma gallisepticum in Chickens (Neutropenic Intratracheal Infection Model)
| Dose (mg/kg IM) | AUC24/MIC | Bacterial Load Reduction (log10 CCU equivalents/mL) |
| 0 | 0 | 0 |
| 1 | 9,917 | Mycoplasmastasis |
| 2 | 21,778 | ~0.5 |
| 4 | 36,750 | ~1.0 |
| 6 | 51,714 | ~2.0 |
| 6.5 | 56,256 | 2.5 |
| 8 | 66,692 | >2.5 |
| 10 | 89,971 | >2.5 |
| 15 | 119,092 | >2.5 |
| 20 | 152,579 | >2.5 |
CCU: Color-Changing Units. Data derived from a neutropenic chicken model with an M. gallisepticum S6 challenge (MIC = 0.0014 µg/mL).[3][4]
Table 4: In Vivo Efficacy of this compound against Mycoplasma gallisepticum Infection in 2-day-old Chicks (Drinking Water Administration)
| Treatment Group | Mortality | Clinical Signs | Gross Lesions | MG Re-isolation |
| Infected, Unmedicated | High | Severe | Severe | High |
| Infected, Medicated (Valnemulin) | Significantly Lower | Significantly Lower | Significantly Lower | Lower |
| Uninfected, Unmedicated | None | None | None | Negative |
*Results were dose-dependent, with higher concentrations of Valnemulin leading to greater reductions in all parameters compared to the infected, unmedicated group.[5]
*Note on Ornithobacterium rhinotracheale: While Valnemulin is expected to be effective against O. rhinotracheale, specific in vivo efficacy data from publicly available literature is limited. The protocols provided below can be adapted to evaluate the efficacy of Valnemulin against this pathogen.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound Against Mycoplasma gallisepticum in an Experimental Chicken Infection Model
1. Objective: To evaluate the therapeutic efficacy of this compound against an experimental M. gallisepticum infection in chickens.
2. Materials:
-
This compound
-
Specific pathogen-free (SPF) chickens (e.g., White Leghorn or broiler chicks), 1-3 weeks of age
-
Mycoplasma gallisepticum strain (e.g., S6 strain)
-
Mycoplasma broth and agar (e.g., Frey's medium)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
-
Personal protective equipment (PPE)
3. Inoculum Preparation:
-
Culture the M. gallisepticum strain in Mycoplasma broth at 37°C until the mid-logarithmic phase of growth is reached (indicated by a color change in the medium).
-
Determine the concentration of viable organisms, expressed as color-changing units per milliliter (CCU/mL), using a serial dilution method.
-
Dilute the culture in fresh Mycoplasma broth or PBS to achieve the desired challenge dose (e.g., 10^7 to 10^8 CCU per bird).
4. Animal Model and Infection:
-
House the chickens in appropriate biosafety level facilities with ad libitum access to feed and water.
-
Acclimatize the birds for a minimum of 3-5 days before the start of the experiment.
-
Randomly allocate the birds into treatment and control groups.
-
Infect the birds via the intratracheal or aerosol route with the prepared M. gallisepticum inoculum.
5. Treatment Regimen:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 24-48 hours).
-
Administer this compound via the desired route (e.g., in drinking water, feed, or by oral gavage/injection).
-
Prepare fresh medicated water or feed daily.
-
Include an infected, untreated control group and a non-infected, untreated control group.
6. Efficacy Evaluation:
-
Clinical Observation: Daily, for a predetermined period (e.g., 7-14 days), score each bird for clinical signs of respiratory disease (e.g., nasal discharge, tracheal rales, coughing, sinusitis) using a standardized scoring system (see Table 5).
-
Mortality: Record daily mortality in each group.
-
Gross Pathology: At the end of the observation period, euthanize the birds and perform a necropsy. Score the severity of airsacculitis, tracheitis, and pneumonia.
-
Bacterial Re-isolation: Collect tracheal and air sac swabs for the re-isolation and quantification of M. gallisepticum.
-
Histopathology: Collect tissue samples (trachea, lungs, air sacs) for histopathological examination.
Table 5: Example of a Clinical Scoring System for Avian Respiratory Disease
| Score | Clinical Sign |
| 0 | Normal, no signs of disease |
| 1 | Mild respiratory signs (e.g., slight nasal discharge, occasional sneeze) |
| 2 | Moderate respiratory signs (e.g., consistent nasal discharge, frequent coughing, tracheal rales) |
| 3 | Severe respiratory signs (e.g., gasping, severe sinusitis, depression) |
Protocol 2: In Vivo Efficacy of this compound Against Ornithobacterium rhinotracheale in an Experimental Turkey Infection Model
1. Objective: To evaluate the therapeutic efficacy of this compound against an experimental O. rhinotracheale infection in turkeys.
2. Materials:
-
This compound
-
Specific pathogen-free (SPF) turkeys, 3-6 weeks of age
-
Ornithobacterium rhinotracheale strain
-
Blood agar plates
-
Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
-
Personal protective equipment (PPE)
3. Inoculum Preparation:
-
Culture the O. rhinotracheale strain on blood agar plates in a microaerophilic environment (e.g., using a CO2 incubator or candle jar) at 37°C for 24-48 hours.
-
Harvest the bacterial colonies and suspend them in BHI broth or sterile PBS.
-
Adjust the bacterial suspension to a desired concentration (e.g., 10^8 to 10^9 CFU/mL) using a spectrophotometer or by serial dilution and plate counting.
4. Animal Model and Infection:
-
House the turkeys in appropriate biosafety level facilities with ad libitum access to feed and water.
-
Acclimatize the birds for a minimum of 3-5 days.
-
Randomly allocate the birds into treatment and control groups.
-
Infect the birds via the intratracheal or aerosol route with the prepared O. rhinotracheale inoculum. To enhance the severity of the disease, a pre-infection with a respiratory virus (e.g., avian metapneumovirus) can be considered.
5. Treatment Regimen:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 24 hours).
-
Administer this compound via the desired route.
-
Include an infected, untreated control group and a non-infected, untreated control group.
6. Efficacy Evaluation:
-
Clinical Observation: Daily, score each bird for clinical signs of respiratory disease (see Table 5 for an adaptable scoring system).
-
Mortality: Record daily mortality.
-
Gross Pathology: At necropsy, score the severity of pneumonia, airsacculitis, and pleuritis.
-
Bacterial Re-isolation: Collect swabs from the trachea, lungs, and air sacs for the re-isolation and quantification of O. rhinotracheale.
-
Histopathology: Collect respiratory tissues for histopathological examination.
Visualizations
Caption: Experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of this compound.
References
- 1. Ornithobacterium rhinotracheale: An Update Review about An Emerging Poultry Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poultrydvm.com [poultrydvm.com]
- 3. Comparison of the efficacy of four antimicrobial treatment schemes against experimental Ornithobacterium rhinotracheale infection in turkey poults pre-infected with avian pneumovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of experimental Ornithobacterium rhinotracheale infection along with live infectious bronchitis vaccination in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Valnemulin Hydrochloride Stock Solutions
Introduction
Valnemulin hydrochloride is a pleuromutilin antibiotic derivative used in veterinary medicine to control bacterial infections.[1][2] It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit.[3][4][5] For research and developmental purposes, the preparation of accurate and stable stock solutions is crucial for obtaining reliable and reproducible results in various in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Parameter | Value | Solvents | Source(s) |
| Molecular Weight | 601.28 g/mol | N/A | [2][3][6] |
| Solubility | ≥59 mg/mL | Water | [7] |
| ≥25.65 mg/mL | DMSO | [7] | |
| ≥48.4 mg/mL | Ethanol | [7] | |
| Soluble | Methanol, DMF | [1][8] | |
| Storage of Powder | -20°C or 2-8°C | N/A | [3][4][6][8] |
| Stock Solution Storage | -80°C (up to 6 months) | DMSO | [9] |
| -20°C (up to 1 month) | DMSO | [9] |
Experimental Protocols
1. Materials and Equipment
-
This compound powder (purity ≥98%)
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Ethanol, absolute
-
Sterile conical tubes (15 mL and 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Wear appropriate PPE at all times.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[10]
3. Preparation of a 10 mg/mL Stock Solution in Water
This protocol is suitable for applications where an aqueous solution is required.
-
Calculation: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.
-
Calculation: 10 mL * 10 mg/mL = 100 mg
-
-
Weighing: Carefully weigh 100 mg of this compound powder using a calibrated analytical balance and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of sterile, high-purity water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonication can be used to aid the process.[9][11]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
4. Preparation of a 25 mg/mL Stock Solution in DMSO
This protocol is suitable for experiments requiring a higher concentration stock solution and where DMSO is a compatible solvent.
-
Calculation: To prepare 5 mL of a 25 mg/mL stock solution, you will need 125 mg of this compound powder.
-
Calculation: 5 mL * 25 mg/mL = 125 mg
-
-
Weighing: Accurately weigh 125 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add 5 mL of molecular biology grade DMSO to the conical tube.
-
Mixing: Securely cap the tube and vortex until the powder is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes. Store the aliquots at -20°C or -80°C. Note that DMSO will freeze at -20°C.
Visualization
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. medkoo.com [medkoo.com]
- 3. goldbio.com [goldbio.com]
- 4. toku-e.com [toku-e.com]
- 5. selleckchem.com [selleckchem.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Application Notes & Protocols: Valnemulin in Veterinary Toxicology and Forensic Studies
Introduction
Valnemulin is a semi-synthetic pleuromutilin antibiotic developed exclusively for veterinary use.[1] It is primarily utilized for the treatment and prevention of diseases in swine, such as dysentery, ileitis, colitis, and pneumonia.[2][3] Valnemulin is also effective against Mycoplasma infections in poultry and calves.[2][4] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][5] Given its use in food-producing animals, the study of its toxicological profile, residue depletion, and the development of sensitive analytical methods are critical for ensuring food safety and for forensic investigations in cases of misuse or poisoning. These notes provide detailed protocols and data for researchers and professionals in veterinary toxicology and forensic science.
Section 1: Veterinary Toxicology Profile
The toxicological assessment of valnemulin in a veterinary context primarily focuses on adverse effects at therapeutic doses, the establishment of safe residue limits in edible tissues, and understanding its pharmacokinetic and residue depletion profiles.
Adverse Effects and Toxicity
While generally safe at prescribed doses, adverse effects of valnemulin have been reported in swine, including inappetence, fever, and ataxia.[6] These clinical signs are important indicators for toxicological evaluation. A study on the effects of valnemulin on lipopolysaccharide-induced acute lung injury in mice showed that it can regulate inflammatory responses, suggesting a broader biological impact beyond its antimicrobial activity.[7]
Regulatory Limits and Pharmacokinetic Data
To protect human consumers, regulatory bodies like the European Medicines Agency (EMA) have established Maximum Residue Limits (MRLs) for valnemulin in edible tissues.[6] Understanding the pharmacokinetic properties of the drug is essential for determining appropriate dosage and withdrawal periods to ensure compliance with these MRLs.
Table 1: Maximum Residue Limits (MRLs) for Valnemulin in Swine Tissues
| Tissue | MRL (µg/kg) | Reference |
|---|---|---|
| Muscle | 50 | [6][8] |
| Liver | 500 | [6][8] |
Table 2: Residue Depletion of Valnemulin in Piglets Data from a study where piglets were administered 7.5 mg/kg body weight/day for 21 days.[9]
| Withdrawal Time (Days) | Muscle (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) |
|---|---|---|---|
| 0.25 | 29.3 ± 11.2 | 341.2 ± 103.5 | 115.4 ± 35.8 |
| 0.5 | 11.6 ± 4.5 | 125.7 ± 41.3 | 42.1 ± 15.6 |
| 1.0 | < LOQ | 35.8 ± 12.1 | 12.3 ± 4.7 |
| 2.0 | < LOQ | < LOQ | < LOQ |
| 3.0 | < LOQ | < LOQ | < LOQ |
LOQ = Limit of Quantification
Table 3: Pharmacokinetic Parameters of Valnemulin in Broiler Chickens Data from a study following a 10 mg/kg body weight administration.[10]
| Administration Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (F%) |
|---|---|---|---|
| Intramuscular (i.m.) | 2.20 ± 0.38 | 0.43 ± 0.11 | 88.81 ± 10.55 |
| Oral (p.o.) | 0.66 ± 0.15 | 1.54 ± 0.27 | 74.42 ± 11.23 |
Section 2: Forensic Analysis Applications
In veterinary forensic science, the analysis of valnemulin is crucial for investigating cases of suspected animal poisoning, off-label use, or verifying compliance with withdrawal periods. The high sensitivity of modern analytical techniques allows for the detection of trace amounts of valnemulin in various biological and non-biological matrices.
Sample Collection and Handling
Proper sample collection is paramount for reliable forensic analysis. General guidelines for sample collection in toxicology cases should be followed.[11][12]
-
Tissues : In post-mortem cases, collect samples of liver, kidney, muscle, and fat. The liver is often the target tissue for valnemulin residue analysis.[9] Samples should be stored frozen (at or below -18°C) in separate, clearly labeled containers.
-
Biological Fluids : Collect blood (femoral and cardiac), urine, and vitreous humour.[11] Blood should be collected in tubes containing an anticoagulant like EDTA or heparin.
-
Feed and Water : In cases of suspected contamination or overdose, collect representative samples of animal feed and water sources.
-
Chain of Custody : Maintain a strict chain of custody for all samples from collection to analysis to ensure legal admissibility.
Section 3: Experimental Protocols
The following are detailed protocols for the extraction and quantification of valnemulin from common veterinary matrices based on established methodologies.
Protocol 1: Determination of Valnemulin in Swine Tissues by UHPLC-MS/MS
This protocol is adapted from methodologies developed for the sensitive determination of valnemulin residues in edible tissues.[13]
1. Reagents and Materials
-
Valnemulin analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
n-Hexane, HPLC grade
-
Water, ultrapure
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric sorbent)
-
Centrifuge tubes (50 mL)
-
Homogenizer
-
Centrifuge
2. Sample Preparation and Extraction
-
Weigh 2.0 ± 0.02 g of homogenized tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solution (acetonitrile / 0.01 M HCl).
-
Homogenize for 1 minute, then vortex for 2 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction (steps 2-4) on the remaining pellet and combine the supernatants.
-
Add 10 mL of n-hexane to the combined supernatant for defatting.
-
Vortex for 2 minutes, then centrifuge at 8000 rpm for 5 minutes.
-
Discard the upper n-hexane layer. Repeat the defatting step.
3. Solid-Phase Extraction (SPE) Clean-up
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the defatted extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for analysis.
4. UHPLC-MS/MS Conditions
-
Column : Acquity BEH C18 or equivalent.[13]
-
Mobile Phase : Gradient elution with Water (A) and Acetonitrile (B).
-
Injection Volume : 5-10 µL.
-
Mass Spectrometry : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitoring Mode : Multiple Reaction Monitoring (MRM). Monitor at least two precursor-product ion transitions for confirmation.
Protocol 2: Analysis of Valnemulin in Animal Feed by LC-MS/MS
This protocol is based on a method for determining valnemulin in animal feedingstuffs, suitable for monitoring therapeutic levels and cross-contamination.[14]
1. Reagents and Materials
-
Valnemulin analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, analytical grade
-
Water, ultrapure
-
Centrifuge tubes (50 mL)
-
Shaker/Vortex
2. Sample Preparation and Extraction
-
Weigh 5.0 g of ground feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 20 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant into a clean tube.
-
Add an equal volume of water to the aliquot.
-
Vortex, then filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions
-
System : Liquid chromatograph coupled to a tandem mass spectrometer.[14]
-
Mobile Phase : Gradient elution using Methanol and 0.1% Formic Acid in Water.
-
Ionization : Electrospray (ESI), positive mode.
-
Monitoring Mode : Multiple Reaction Monitoring (MRM) for quantification and confirmation.
-
Validation : The method should be validated for linearity, accuracy (recovery), precision (reproducibility), and limit of quantification (LOQ).[14] Recoveries should ideally range from 79% to 93%.[14]
Section 4: Diagrams and Workflows
Visual representations of analytical workflows and logical processes are essential for clarity in scientific protocols.
Caption: Workflow for Valnemulin Residue Analysis in Tissues.
Caption: Logical Flow for MRL Compliance in Food Safety.
Caption: Antimicrobial Mechanism of Action of Valnemulin.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valnemulin - Wikipedia [en.wikipedia.org]
- 3. Valnemulin | C31H52N2O5S | CID 9850878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. poultrydvm.com [poultrydvm.com]
- 5. Valnemulin [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Preventive effects of valnemulin on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbial screening methods for detection of antibiotic residues in slaughter animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue depletion of valnemulin in swine tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unodc.org [unodc.org]
- 13. Determination of valnemulin in swine and bovine tissues by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel method to determine valnemulin in feedingstuffs for several animal species by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Valnemulin Hydrochloride Stability and Degradation: A Technical Support Resource
Welcome to the Technical Support Center for Valnemulin Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting issues related to the stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8 °C.[1][2] It is also advised to protect it from light and moisture due to its susceptibility to photodegradation and hygroscopicity.
Q2: Is this compound sensitive to light?
A2: Yes, this compound is known to be photolabile. Studies have shown degradation upon exposure to light. One study reported a significant decrease in the content of this compound after extended exposure to irradiation. Therefore, it is crucial to store the compound in light-resistant containers and minimize exposure to light during experiments.
Q3: How does humidity affect the stability of this compound?
A3: this compound is hygroscopic, meaning it can absorb moisture from the air. This can impact its stability and potency. It is recommended to store it in a dry environment and handle it in conditions of controlled humidity whenever possible.
Q4: What is the thermal stability of this compound?
A4: this compound is stable to the pelleting process at temperatures up to 75°C. However, it is advised to avoid aggressive pelleting conditions, such as temperatures exceeding 80°C, as this may lead to degradation.
Q5: Are there any known incompatibilities of this compound with common excipients or other drugs?
A5: Yes, valnemulin has been shown to interact with ionophores such as monensin, salinomycin, and narasin.[1][3][4] Co-administration can lead to toxicosis in animals. While specific excipient compatibility studies were not found in the provided results, it is always good practice to perform compatibility studies with new formulations.
Troubleshooting Guide
This guide addresses common problems encountered during the stability and analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | 1. Degradation of standard solutions: this compound in solution may degrade over time, especially if not stored properly. 2. Inconsistent sample preparation: Variations in sample handling, such as exposure to light or temperature fluctuations. 3. HPLC system issues: Leaks, bubbles in the mobile phase, or column degradation. | 1. Prepare fresh standard solutions daily and store them protected from light at 2-8°C. 2. Standardize sample preparation protocols to minimize variability. Work in a controlled light and temperature environment. 3. Perform routine HPLC system maintenance. Check for leaks, degas the mobile phase, and use a guard column to protect the analytical column. |
| Appearance of unexpected peaks in chromatograms during stability studies | 1. Formation of degradation products: The new peaks are likely due to the degradation of this compound under stress conditions. 2. Contamination: Contamination from solvents, glassware, or the sample matrix. | 1. Attempt to identify the degradation products using techniques like mass spectrometry (MS). This will help in understanding the degradation pathway. 2. Run blank samples (solvent and matrix without the analyte) to rule out contamination. Ensure all glassware is thoroughly cleaned. |
| Poor peak shape (e.g., tailing, fronting, or splitting) in HPLC analysis | 1. Column overload: Injecting too concentrated a sample. 2. Column deterioration: Loss of stationary phase or contamination. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization and, consequently, the peak shape of the analyte. 4. Co-elution with impurities: An impurity or degradant may be eluting very close to the main peak. | 1. Dilute the sample and re-inject. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the pH of the mobile phase. Since valnemulin is a basic compound, a slightly acidic pH may improve peak shape. 4. Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to improve resolution. |
| Loss of assay during formulation development | 1. Degradation due to excipients: Chemical interaction between this compound and formulation excipients. 2. Degradation due to processing: High temperatures or shear forces during manufacturing processes like mixing or pelleting. | 1. Conduct compatibility studies with individual excipients to identify any interactions. 2. Monitor and control processing parameters such as temperature and mixing speed. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of this compound under different conditions.
| Stress Condition | Parameter | Observation | Reference |
| Photostability | Light Irradiation (Simulated Daylight, 4500 ± 500 lx) | ~0.6% degradation of a similar form (Form I) after 10 days. | [3] |
| Light Irradiation | 32.8% decrease in content after 180 days. | [5] | |
| Hygroscopicity | 65% Relative Humidity at 25°C | 4.50% water absorption after 48 hours. | [5] |
| 85% Relative Humidity at 25°C | 9.71% water absorption after 48 hours. | [5] | |
| Thermal Stability | Pelleting Process | Stable at 75°C. | [4] |
| Aggressive Pelleting | Degradation possible at temperatures > 80°C. | [4] |
Predicted Degradation Pathways
While specific degradation pathways for this compound are not extensively detailed in the available literature, based on its chemical structure containing ester and amide linkages, the following degradation pathways can be predicted under forced degradation conditions.
Hydrolytic Degradation
This compound possesses both an ester and an amide functional group, which are susceptible to hydrolysis under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester linkage is prone to hydrolysis, which would cleave the side chain from the pleuromutilin core, yielding the core structure and the N-acetylcysteamine side chain. The amide bond is generally more stable to acid hydrolysis than the ester.
-
Base-Catalyzed Hydrolysis: In basic conditions, both the ester and amide bonds can be hydrolyzed. Saponification of the ester would occur, and the amide bond could also be cleaved, leading to the formation of the pleuromutilin core and the respective side-chain components.
Caption: Predicted hydrolytic degradation pathways of this compound.
Oxidative Degradation
The thioether linkage in the side chain of valnemulin is a likely site for oxidation.
-
Oxidation: In the presence of oxidizing agents (e.g., hydrogen peroxide), the sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone.
Caption: Predicted oxidative degradation pathway of this compound.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. Researchers should adapt these protocols based on the specific properties of their formulation.
General Stock Solution Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 2-8 hours), as base hydrolysis is often faster than acid hydrolysis.
-
Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
Periodically withdraw samples and dilute with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a specified period (e.g., 48 hours).
-
For degradation in solution, heat the stock solution at a controlled temperature (e.g., 80°C).
-
At various time points, withdraw samples, allow them to cool to room temperature, and prepare for HPLC analysis.
Photolytic Degradation
-
Expose the solid drug substance and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Experimental Workflow for Stability Indicating Method Development
References
Technical Support Center: Preventing Valnemulin and Ionophore Antibiotic Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you prevent and manage interactions between the pleuromutilin antibiotic valnemulin and ionophore antibiotics in your research.
Understanding the Interaction
Valnemulin, a commonly used veterinary antibiotic, can have a significant and potentially toxic interaction with ionophore antibiotics such as monensin, salinomycin, and narasin. This interaction can lead to severe adverse effects in experimental animals, including growth depression, ataxia, paralysis, and even death.
The primary mechanism for this interaction is the inhibition of cytochrome P450 enzymes, specifically the CYP3A subfamily, in the liver by valnemulin. These enzymes are crucial for the metabolism and detoxification of ionophores. When their function is inhibited by valnemulin, ionophores can accumulate to toxic levels in the body.
Interaction Mechanism Signaling Pathway
Caption: Valnemulin inhibits CYP3A enzymes, leading to reduced ionophore metabolism.
Frequently Asked Questions (FAQs)
Q1: What are the clinical signs of valnemulin-ionophore toxicity in research animals?
A1: The clinical signs are similar to ionophore toxicosis and can include:
-
Reduced feed and water intake
-
Growth depression and weight loss
-
Diarrhea
-
Lethargy and depression
-
Incoordination (ataxia)
-
Muscle tremors
-
Partial or complete paralysis
-
Recumbency
-
Sudden death
Q2: What is the recommended withdrawal period for valnemulin before administering an ionophore?
A2: To prevent toxic interactions, it is crucial to have a sufficient washout period for valnemulin before introducing ionophores. While specific regulations may vary, a conservative withdrawal period of at least 5 to 7 days is recommended. This allows for the clearance of valnemulin from the system and the restoration of normal cytochrome P450 enzyme activity. Studies on salinomycin in chickens have shown that residues can be detected for several days after withdrawal from feed.
Q3: Can I reduce the dose of valnemulin or the ionophore to prevent the interaction?
A3: There is currently insufficient data to establish safe reduced dosage levels for the co-administration of valnemulin and ionophores. The interaction is not always dose-dependent, and even low levels of both compounds could potentially lead to toxicity. Therefore, co-administration is strongly discouraged.
Q4: Are there any alternative antibiotics to valnemulin that do not interact with ionophores?
A4: The choice of an alternative antibiotic will depend on the target pathogen and the specifics of your research protocol. It is essential to select an antibiotic that does not inhibit cytochrome P450 enzymes. Consult with a veterinarian or a pharmacologist to identify a suitable alternative based on your experimental needs.
Troubleshooting Guide
This guide provides steps to take if you suspect an accidental interaction between valnemulin and an ionophore antibiotic in your experimental animals.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of lethargy, anorexia, and ataxia in animals receiving both valnemulin and an ionophore. | Acute toxicosis due to the drug interaction. | 1. Immediately withdraw all medicated feed and water. 2. Provide fresh, unmedicated feed and water. 3. Isolate affected animals if possible and provide supportive care (e.g., hydration, comfortable bedding). 4. Document all clinical signs and the timeline of events. 5. Contact the institutional veterinarian immediately. |
| Gradual decrease in feed intake and weight gain over several days. | Sub-acute toxicosis. | 1. Review feeding and medication records to confirm the co-administration of valnemulin and an ionophore. 2. Immediately cease administration of both compounds. 3. Monitor the animals closely for any worsening of clinical signs. 4. Collect feed and water samples for analysis to confirm the presence and concentration of both drugs. 5. Consult with the institutional veterinarian for guidance on management and potential long-term effects. |
| Unexpected mortality in an experimental group. | Severe toxicosis. | 1. Secure all remaining feed and water sources from the affected group for analysis. 2. Perform a thorough necropsy on the deceased animals, with a focus on heart and skeletal muscle tissues, which are primary targets of ionophore toxicity. 3. Collect tissue samples (liver, muscle, heart) for histopathological examination and residue analysis. 4. Review all experimental protocols and records to identify the source of the co-administration. |
Experimental Workflow for Investigating Accidental Toxicosis
Caption: Steps to follow in case of suspected valnemulin-ionophore interaction.
Data Presentation
| Parameter | Species | Value | Significance |
| Valnemulin CYP3A Inhibition | Porcine | High potential for in vivo inhibition | Valnemulin is likely to significantly impair the metabolism of ionophores in pigs. |
| Recommended Withdrawal Period | General | 5 - 7 days | A conservative washout period to allow for the restoration of CYP450 enzyme activity. |
| Primary Target Organs of Toxicity | All | Heart and Skeletal Muscle | Damage to these tissues is a hallmark of ionophore toxicosis. |
Experimental Protocols
For researchers investigating this drug-drug interaction, the following are outlines of key experimental protocols.
In Vitro: Cytochrome P450 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of valnemulin on CYP3A activity in liver microsomes.
Objective: To quantify the inhibitory potential of valnemulin on the metabolic activity of CYP3A enzymes.
Materials:
-
Liver microsomes (from the species of interest, e.g., porcine or avian)
-
Valnemulin (analytical grade)
-
CYP3A substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for metabolite analysis
Methodology:
-
Prepare Microsomal Incubations: In a microcentrifuge tube, combine the liver microsomes, incubation buffer, and a range of valnemulin concentrations. Include a positive control inhibitor (e.g., ketoconazole) and a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow valnemulin to interact with the enzymes.
-
Initiate Reaction: Add the CYP3A substrate to start the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP3A substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of metabolite formation against the logarithm of the valnemulin concentration. Calculate the IC50 value using non-linear regression analysis.
In Vivo: Pharmacokinetic and Toxicodynamic Study
This protocol outlines an in vivo study to assess the impact of valnemulin pre-treatment on the pharmacokinetics and safety of an ionophore.
Objective: To determine if pre-treatment with valnemulin alters the plasma concentration profile and toxicity of a subsequently administered ionophore.
Materials:
-
Healthy research animals (e.g., pigs or chickens)
-
Valnemulin
-
Ionophore antibiotic (e.g., monensin or salinomycin)
-
Equipment for oral or parenteral administration
-
Blood collection supplies
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions and randomly assign them to two groups: a control group and a valnemulin pre-treatment group.
-
Valnemulin Administration: Administer valnemulin to the pre-treatment group at the therapeutic dose for a specified number of days. The control group receives a placebo.
-
Washout Period (if applicable): If studying the necessary withdrawal time, include groups with varying washout periods between the last valnemulin dose and the ionophore administration.
-
Ionophore Administration: After the pre-treatment and any applicable washout period, administer a single dose of the ionophore to all animals.
-
Blood Sampling: Collect blood samples at predetermined time points before and after ionophore administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Clinical Observation: Monitor all animals for clinical signs of toxicity throughout the study.
-
Sample Processing: Process blood samples to obtain plasma and store them frozen until analysis.
-
Drug Quantification: Analyze plasma samples to determine the concentration of the ionophore at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, clearance) for the ionophore in both groups.
-
Statistical Analysis: Compare the pharmacokinetic parameters and the incidence of clinical signs between the control and pre-treatment groups to assess the significance of the interaction.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with a strong emphasis on animal welfare.
For further assistance or to report a suspected interaction in your research, please contact your institution's veterinary services and drug safety monitoring officials.
Optimizing valnemulin dosage regimens using PK/PD models
Welcome to the Technical Support Center for optimizing valnemulin dosage regimens using Pharmacokinetic/Pharmacodynamic (PK/PD) models. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary PK/PD index for determining the efficacy of valnemulin?
A1: The primary PK/PD index for valnemulin, a time-dependent antibiotic, is the ratio of the Area Under the Concentration-time curve over 24 hours to the Minimum Inhibitory Concentration (AUC/MIC).[1][2] This index is considered the most predictive of the in vivo antibacterial effectiveness of valnemulin. For some pleuromutilins, the percentage of time the free drug concentration remains above the MIC (%fT>MIC) is also considered.
Q2: What are the target AUC/MIC values for valnemulin against common swine pathogens?
A2: The target AUC/MIC values can vary depending on the pathogen and the desired level of effect (e.g., bacteriostatic vs. bactericidal). For Mycoplasma gallisepticum, an AUC24/MIC ratio of 28,820 was required for mycoplasmastasis, while a ratio of 56,256 was needed for a 2.5 log10 reduction in bacterial load.[1] For Staphylococcus aureus in broiler chickens, an AUC0-24/MIC of 24.4 h was required for a bacteriostatic effect.[3] Specific targets for swine pathogens should be determined from dedicated studies.
Q3: How does valnemulin's mechanism of action influence PK/PD modeling?
A3: Valnemulin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4] This action is primarily time-dependent. Therefore, maintaining drug concentrations above the MIC for a sufficient duration is critical for its efficacy. This is why AUC/MIC and %T>MIC are the most relevant PK/PD indices. Additionally, valnemulin has anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which can contribute to its overall therapeutic effect but is not directly factored into standard PK/PD indices for antibacterial activity.[5]
Q4: What are the common pathogens in swine that valnemulin is effective against?
A4: Valnemulin is effective against a range of swine pathogens, including those responsible for respiratory and enteric diseases. These include various species of Mycoplasma, Brachyspira hyodysenteriae (swine dysentery), and Lawsonia intracellularis (ileitis).[6][7]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic (PK) data.
-
Question: I'm observing high inter-individual variability in my PK results (e.g., Cmax, AUC) in my swine study. What could be the cause?
-
Answer:
-
Physiological Factors: Differences in age, weight, sex, and overall health status of the animals can significantly impact drug absorption, distribution, metabolism, and excretion.[8][9] Body weight, in particular, has been shown to have a conspicuous effect on valnemulin clearance in pigs.[8]
-
Administration Route: Oral administration can lead to higher variability compared to intravenous administration due to differences in feed intake, gastric emptying, and drug absorption.[10]
-
Analytical Method: Ensure your bioanalytical method for quantifying valnemulin in plasma is validated and has low intra- and inter-day variability. Issues with sample collection, processing, and storage can also introduce errors.[11]
-
Study Design: Inconsistent dosing times, feeding schedules, or blood sampling times can contribute to variability. A standardized protocol is crucial.[12]
-
Issue 2: Discrepancy between in vitro MIC and in vivo efficacy.
-
Question: My in vitro results show a low MIC for a specific pathogen, but the in vivo efficacy of valnemulin at a calculated dose is lower than expected. Why might this be?
-
Answer:
-
Protein Binding: Valnemulin is highly protein-bound. The standard MIC assay is typically performed in protein-free broth, whereas in the animal, only the unbound (free) fraction of the drug is microbiologically active. Plasma proteins can significantly reduce the available free drug concentration at the site of infection.
-
Tissue Distribution: The concentration of valnemulin at the site of infection (e.g., lung tissue, intestinal lumen) may not be equivalent to the plasma concentration. PK/PD models should ideally incorporate tissue-specific drug concentrations.
-
Host Factors: The immune status of the animal can influence the outcome of antimicrobial therapy. In vivo studies in immunocompromised models may show different results than in healthy animals.[13]
-
Disease State: The pathophysiology of the disease can alter the pharmacokinetics of a drug. It is recommended to determine PK parameters in diseased animals to better predict efficacy.[14]
-
Issue 3: Difficulty in establishing a robust PK/PD model.
-
Question: I'm struggling to get a good fit for my PK/PD model. What are some common pitfalls?
-
Answer:
-
Insufficient Data: A sparse sampling schedule or a limited number of animals can lead to insufficient data for accurate modeling. Ensure your study design captures the absorption, distribution, and elimination phases of the drug.[8]
-
Inappropriate Model Selection: A one-compartment model may not adequately describe the pharmacokinetics of valnemulin if there is a distinct distribution phase. A two-compartment model might be more appropriate.[15]
-
Ignoring Covariates: As mentioned, factors like body weight can significantly influence PK parameters. Incorporating relevant covariates into your population PK model can improve its predictive power.[8]
-
Software and Expertise: PK/PD modeling requires specialized software (e.g., NONMEM, Phoenix WinNonlin) and a good understanding of the underlying mathematical principles. Collaboration with a pharmacometrician is often beneficial.[16]
-
Quantitative Data Summary
Table 1: Population Pharmacokinetic Parameters of Valnemulin in Swine (Oral Administration)
| Parameter | Value | Unit | Reference |
| Absorption rate constant (Ka) | 0.292 | /h | [8] |
| Apparent volume of distribution (V/F) | 63.0 | L | [8] |
| Apparent clearance (CL/F) | 41.3 | L/h | [8] |
Parameters are based on a 10 mg/kg oral dose.
Table 2: Minimum Inhibitory Concentration (MIC) of Valnemulin against Porcine Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycoplasma hyopneumoniae | Not Reported | Not Reported | [17] |
| Brachyspira hyodysenteriae | Not Reported | Not Reported | [17] |
| Streptococcus suis | Not Reported | Not Reported | [17] |
| Actinobacillus pleuropneumoniae | Not Reported | Not Reported | [17] |
Table 3: Valnemulin PK/PD Target Values
| Target Organism | Effect | PK/PD Index | Target Value | Reference |
| Mycoplasma gallisepticum | Mycoplasmastasis | AUC24/MIC | 28,820 | [1] |
| Mycoplasma gallisepticum | 2.5 log10 reduction | AUC24/MIC | 56,256 | [1] |
| Staphylococcus aureus | Bacteriostatic | AUC0-24/MIC | 24.4 h | [3] |
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19][20]
-
Preparation of Valnemulin Stock Solution:
-
Prepare a stock solution of valnemulin at a concentration of 1280 µg/mL in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.
-
Add 200 µL of the valnemulin stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of valnemulin that completely inhibits visible growth of the organism as detected by the unaided eye.[21]
-
Protocol 2: In Vivo Pharmacokinetic Study in Swine
This is a general protocol and should be adapted based on specific experimental goals and institutional animal care and use guidelines.[8][22][23]
-
Animal Selection and Acclimation:
-
Select healthy pigs of a specific age and weight range.
-
Acclimate the animals to the housing conditions for at least 7 days before the study.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Administer a single dose of valnemulin (e.g., 10 mg/kg body weight) either orally (p.o.) via gavage or intravenously (i.v.) through an ear vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 3-5 mL) from a jugular or ear vein catheter at predetermined time points.
-
A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to labeled cryotubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of valnemulin in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[8]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis with appropriate software to determine key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Valnemulin's anti-inflammatory signaling pathway.
Caption: Experimental workflow for PK/PD-based dosage optimization.
Caption: Logical relationship for dosage regimen optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic/pharmacodynamic integration of amphenmulin: a novel pleuromutilin derivative against Mycoplasma gallisepticum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Valnemulin downregulates nitric oxide, prostaglandin E2, and cytokine production via inhibition of NF-kappaB and MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. mdpi.com [mdpi.com]
- 8. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Dosage assessment of valnemulin in pigs based on population pharmacokinetic and Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method of variability optimization in pharmacokinetic data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Variability beyond That Explained by MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. certara.com [certara.com]
- 17. Comparative in vitro activity of valnemulin against porcine bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. journals.asm.org [journals.asm.org]
- 20. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Palamur Biosciences [palamurbio.com]
- 23. In Vivo Metabolism of Ibuprofen in Growing Conventional Pigs: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Valnemulin Hydrochloride in Swine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of valnemulin hydrochloride in pigs.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Issue 1: High Variability in Plasma Concentrations
Question: We are observing significant inter-animal variability in the plasma concentration-time profiles of this compound following oral administration. What are the potential causes and how can we mitigate this?
Answer:
High variability in the pharmacokinetics of orally administered drugs is a common challenge. For this compound in pigs, several factors can contribute to this:
-
Enterohepatic Recirculation: Valnemulin can be excreted in the bile and then reabsorbed in the intestine, a process known as enterohepatic recycling.[1] This can lead to secondary peaks in the plasma concentration profile at around 6 hours post-administration, contributing to variability.[1] The occurrence and extent of this recycling can differ between individual animals.
-
Gastrointestinal Physiology: Differences in gastric emptying rates, intestinal pH, and gut motility among individual pigs can significantly impact the dissolution and absorption of the drug.[2][3]
-
Feed Interactions: The composition of the feed can influence the bioavailability of valnemulin. Although one study suggested that the fed or fasted state might not significantly affect bioavailability, interactions with specific feed components could alter its dissolution in the gastrointestinal tract.[4]
-
Animal-Specific Factors: Age, weight, sex, and overall health status can influence drug metabolism and absorption.[5] Body weight, in particular, has been shown to have a conspicuous effect on valnemulin clearance.[5]
Mitigation Strategies:
-
Standardize Experimental Conditions:
-
Fasting: Implement a consistent fasting period before drug administration to minimize the influence of feed on absorption.
-
Diet: Use a standardized, non-medicated commercial diet for all animals in the study.[1]
-
Animal Selection: Use a homogenous group of pigs in terms of age, weight, and sex.
-
-
Refine Dosing Technique:
-
For precise dosing and to bypass variability in feed intake, consider oral gavage directly into the stomach.[6]
-
-
Increase Sample Size: A larger number of animals can help to account for inter-individual variability in statistical analyses.
-
Consider Alternative Formulations: Investigate formulations designed to control the release and absorption of the drug, which may help to reduce variability.
Issue 2: Unexpected Secondary Peaks in the Pharmacokinetic Profile
Question: Our plasma concentration-time data for valnemulin shows a secondary peak several hours after the initial peak. What is the cause of this, and how should we interpret our data?
Answer:
The appearance of multiple peaks in the pharmacokinetic profile of valnemulin in pigs is a documented phenomenon.[1][7]
-
Primary Cause: The most likely reason for this secondary peak is enterohepatic recycling .[1][8] Valnemulin and its metabolites are excreted into the bile, stored in the gallbladder, and then released into the small intestine, where the drug can be reabsorbed back into the bloodstream. This creates a second wave of absorption, resulting in a secondary peak in plasma concentrations, often observed around 6 hours after oral administration.[1]
-
Other Potential Causes: While less likely to be the primary reason for a consistent secondary peak with valnemulin, other factors that can cause multiple peaks for oral drugs in general include:
Data Interpretation:
-
When calculating pharmacokinetic parameters, the presence of a secondary peak due to enterohepatic recycling should be noted. Standard compartmental models may not adequately describe the plasma concentration-time profile. Non-compartmental analysis is often employed in such cases.[1] The area under the curve (AUC) should be calculated to include all absorption phases to accurately reflect the total drug exposure.
Issue 3: Low or Inconsistent Oral Bioavailability
Question: We are struggling to achieve the expected oral bioavailability of approximately 57% for this compound. What factors could be contributing to lower than expected results?
Answer:
Several factors can lead to reduced oral bioavailability of this compound:
-
Formulation and Solubility: this compound's stability and solubility can be problematic.[9]
-
Instability: this compound is known to be relatively unstable, and a significant portion of the active ingredient can be lost during the preparation of medicated feed.[9]
-
Poor Solubility: While the hydrochloride salt improves solubility compared to the parent compound, its dissolution in the gastrointestinal tract can still be a rate-limiting step for absorption.
-
-
Administration Vehicle:
-
Feed: When administered in feed, interactions with feed components can decrease the dissolution of the drug in the gastrointestinal fluids, making less of it available for absorption.[4]
-
Water: The quality of drinking water (e.g., pH, hardness) can affect the stability and solubility of this compound.[10]
-
-
Gastrointestinal Environment: The pH of the pig's stomach and intestines can influence the ionization and subsequent absorption of the drug.[11]
Strategies for Improvement:
-
Alternative Salt Forms: Consider using more stable and soluble salt forms of valnemulin. For example, a polymorphic form of valnemulin hydrogen tartrate (Form I) has been shown to have better stability and slightly higher bioavailability compared to the hydrochloride salt.[9][12]
-
Formulation Technologies: Explore advanced formulation strategies to protect the drug from degradation and enhance its solubility, such as:
-
Optimize Administration:
-
If administering via drinking water, conduct stability tests in the specific water source to be used.[10]
-
For studies requiring precise bioavailability measurements, oral gavage of a solution or suspension is recommended over in-feed administration.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for different valnemulin formulations in pigs.
Table 1: Pharmacokinetic Parameters of this compound in Pigs Following a Single Oral Dose of 10 mg/kg
| Parameter | Unit | Value | Reference |
| Maximum Plasma Concentration (Cmax) | µg/mL | 0.59 ± 0.08 | [1] |
| Time to Maximum Concentration (Tmax) | hours | 1.98 ± 0.21 | [1] |
| Elimination Half-life (t1/2) | hours | 2.20 ± 0.19 | [12] |
| Area Under the Curve (AUC) | h*µg/mL | 3.12 ± 0.39 | [12] |
| Oral Bioavailability (F) | % | 57.43 | [1] |
Table 2: Comparative Pharmacokinetics of this compound and Valnemulin Hydrogen Tartrate Form I in Pigs (Oral Dose: 10 mg/kg)
| Parameter | Unit | This compound | Valnemulin Hydrogen Tartrate Form I | Reference |
| Cmax | µg/mL | 0.59 ± 0.08 | 0.60 ± 0.05 | [12] |
| Tmax | hours | 1.98 ± 0.21 | 2.12 ± 1.5 | [12] |
| t1/2 | hours | 2.20 ± 0.19 | 1.92 ± 0.01 | [12] |
| AUClast | h*µg/mL | 3.12 ± 0.39 | 4.64 ± 0.59 | [12] |
Experimental Protocols
1. Oral Administration via Gavage
This protocol is for the direct administration of a liquid formulation into the pig's stomach to ensure accurate dosing.
-
Materials:
-
Appropriate size oral gavage tube for the pig's weight.
-
Syringe with the calculated dose of the valnemulin formulation.
-
Mouth gag (optional, depending on animal temperament and handler experience).
-
-
Procedure:
-
Restrain the pig securely but gently.
-
Measure the gavage tube from the tip of the pig's nose to the last rib to estimate the length to be inserted.
-
Gently insert the gavage tube into the side of the mouth and advance it over the tongue towards the pharynx.
-
Allow the pig to swallow the tube. Do not force it. If there is resistance, withdraw and try again.
-
Confirm proper placement by ensuring the tube is not in the trachea (the pig should not be coughing, and you should not feel air movement from the tube).
-
Once the tube is in the esophagus and advanced into the stomach, slowly administer the formulation from the syringe.
-
After administration, pinch the tube and withdraw it in a steady motion.
-
Monitor the animal for any signs of distress immediately after the procedure.[14]
-
2. Blood Sample Collection for Pharmacokinetic Analysis
This protocol outlines the collection of blood samples from the jugular vein.
-
Materials:
-
Procedure:
-
Restrain the pig appropriately. For jugular venipuncture, the head and neck should be extended.[15]
-
Locate the jugular furrow. The vein is not visible and will be punctured blind.
-
Clean the area with antiseptic.
-
Insert the needle into the deepest part of the jugular groove, directed towards the opposite shoulder.
-
Apply gentle suction with the syringe or allow the vacutainer to fill.
-
Collect the required volume of blood at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dosing).
-
After collection, withdraw the needle and apply pressure to the site to prevent hematoma formation.
-
Immediately after collection, gently invert the anticoagulant tubes several times to ensure proper mixing.
-
Place the samples on ice and process them as soon as possible.
-
3. Plasma Preparation and Storage
-
Procedure:
-
Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell layer.
-
Transfer the plasma to labeled cryovials.
-
Store the plasma samples at -20°C or lower until analysis.
-
4. Quantification of Valnemulin in Plasma using HPLC-MS/MS
This is a general outline of a typical HPLC-MS/MS method. Specific parameters will need to be optimized for your instrument and reagents.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 200 µL), add a protein precipitating agent such as acetonitrile or methanol, often containing an internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for valnemulin and the internal standard need to be determined and optimized.
-
-
Quantification:
-
A calibration curve is generated using standards of known valnemulin concentrations in blank plasma.
-
The concentration of valnemulin in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of valnemulin in pigs.
Caption: Troubleshooting logic for low or variable oral bioavailability of valnemulin.
Caption: The process of enterohepatic recycling of valnemulin in pigs.
References
- 1. makhillpublications.co [makhillpublications.co]
- 2. researchgate.net [researchgate.net]
- 3. Appearance of double peaks in plasma concentration-time profile after oral administration depends on gastric emptying profile and weight function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential interactions between an oral fosfomycin formulation and feed or drinking water: Impact on bioavailability in piglets [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Animal and Veterinary Advances [makhillpublications.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, characterization, and in vivo evaluation of a polymorphic form of valnemulin hydrogen tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of different molecules in medications in pig drinking water - Articles - pig333, pig to pork community [pig333.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Annual Health and Welfare Review: Blood sampling guidance for pigs over 13 weeks of age | AHDB [ahdb.org.uk]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. research.uga.edu [research.uga.edu]
- 15. Blood sampling: Pig | NC3Rs [nc3rs.org.uk]
Valnemulin Hydrochloride Purity & Analytical Challenges: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valnemulin hydrochloride. The information is presented in a question-and-answer format to directly address common purity issues and analytical challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses?
This compound is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine.[1][2][3] It is primarily effective against Gram-positive bacteria and Mycoplasma species.[2][4] Its main applications include the treatment of swine dysentery, ileitis, colitis, and pneumonia in pigs, as well as respiratory infections in cattle.[1][2]
Q2: What are the known impurities of this compound?
Several impurities related to this compound have been identified. These can arise during the synthesis process or from degradation. Some of the known impurities include:
-
Valnemulin Impurity A: Also known as Valnemulin Sulfoxide.[1]
-
Valnemulin Impurity C (EP): A specified impurity in the European Pharmacopoeia.[5]
-
Other Related Substances: The European Pharmacopoeia and other sources list additional related substances that may need to be monitored.
A summary of some identified impurities is provided in the table below.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₁H₅₃ClN₂O₅S | 601.28 |
| Valnemulin Impurity A (Valnemulin Sulfoxide) | C₃₁H₅₂N₂O₆S | 580.83 |
| Valnemulin D6 | C₃₁H₄₆D₆N₂O₅S | 570.86 |
Q3: What are the typical purity specifications for this compound?
The purity of this compound is crucial for its efficacy and safety. While specifications can vary between suppliers and regulatory bodies, a typical purity level is often greater than 98.0% as determined by High-Performance Liquid Chromatography (HPLC).[6]
Troubleshooting Guide for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and quantifying its impurities. Below are common issues encountered during HPLC analysis and their potential solutions.
Q4: I am observing peak tailing for the main this compound peak. What could be the cause and how can I resolve it?
Peak tailing can be caused by several factors in HPLC analysis. A logical troubleshooting workflow can help identify and resolve the issue.
Figure 1: Troubleshooting workflow for peak tailing in HPLC analysis of this compound.
Q5: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the source of these peaks and how can I eliminate them?
Ghost peaks are extraneous peaks that can appear in a chromatogram and are not related to the sample. They can originate from various sources.
-
Contaminated Mobile Phase: Impurities in solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
System Contamination: Contaminants can leach from tubing, fittings, or seals within the HPLC system. Carryover from previous injections is also a common cause.
-
Sample Preparation: Contamination can be introduced during sample handling, from glassware, or from the sample diluent.
A systematic approach to identifying the source of ghost peaks is crucial for their elimination.
Figure 2: Logical workflow for identifying the source of ghost peaks.
Q6: My HPLC analysis is showing poor resolution between this compound and its impurities. What steps can I take to improve the separation?
Poor resolution can compromise the accurate quantification of impurities. Several factors can be adjusted to improve peak separation.
| Parameter | Potential Solution |
| Mobile Phase Composition | Optimize the organic solvent-to-buffer ratio. A slight change in the percentage of the organic modifier can significantly impact resolution. |
| pH of the Mobile Phase | Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of valnemulin and its impurities, thereby affecting their retention and improving separation. |
| Column Chemistry | Consider using a different stationary phase (e.g., a column with a different carbon load or end-capping) that may offer different selectivity for the analytes. |
| Temperature | Operating the column at a different temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. |
| Flow Rate | Decreasing the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are crucial for specific applications.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of this compound in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[7] This involves subjecting the this compound sample to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV light.
-
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.
-
Protocol 2: LC-MS/MS Method for Impurity Profiling
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of impurities.
-
Liquid Chromatography System:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: Similar to the HPLC method, but using volatile buffers (e.g., ammonium formate or ammonium acetate) instead of non-volatile salts.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for valnemulin and its related compounds.
-
Scan Mode:
-
Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent ions of valnemulin and its impurities.
-
Product Ion Scan (MS/MS): To generate fragmentation patterns for structural elucidation of unknown impurities. This involves selecting a specific parent ion and fragmenting it to observe the resulting product ions.
-
-
-
Data Analysis:
-
The fragmentation patterns of the impurities can be compared to that of the this compound standard to propose structures for the unknown peaks.
-
The information provided in this technical support guide is intended for guidance and informational purposes only. It is essential for researchers to develop and validate their own analytical methods based on their specific experimental requirements and regulatory guidelines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound Or Valnemulin Hcl CAS 133868-46-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. goldbio.com [goldbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. theclinivex.com [theclinivex.com]
- 6. This compound, 50MG | Labscoop [labscoop.com]
- 7. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Genetic Basis for Adverse Reactions to Valnemulin in Pigs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the genetic basis for adverse reactions to the pleuromutilin antibiotic valnemulin in swine.
Frequently Asked Questions (FAQs)
Q1: Are there known breed predispositions for adverse reactions to valnemulin in pigs?
A1: Yes, adverse drug reactions to valnemulin have been particularly associated with Danish and/or Swedish Landrace breeds and their crossbreeds. Observed reactions in these susceptible animals can include pyrexia, anorexia, and in more severe cases, ataxia, recumbency, and edema. While this suggests a genetic predisposition, specific causative genes or mutations have not yet been definitively identified in the scientific literature. Studies have demonstrated breed-dependent differences in susceptibility to other diseases in pigs, such as Porcine Circovirus Type 2 (PCV2), further supporting the principle of genetic influence on disease and drug response.[1]
Q2: What is the primary metabolic pathway for valnemulin in pigs, and how could it relate to adverse reactions?
A2: Valnemulin is primarily metabolized in the liver by the cytochrome P450 (CYP) family of enzymes, specifically the CYP3A subfamily.[2][3] Genetic variations (polymorphisms) within CYP3A genes can lead to differences in enzyme activity, resulting in "poor," "normal," or "ultra-rapid" metabolizer phenotypes. An individual pig's metabolizer status could significantly impact the drug's concentration and persistence in the body. Slower metabolism can lead to drug accumulation and an increased risk of toxicity, which may underlie some of the observed adverse reactions. While porcine CYP3A enzymes are considered a reasonable model for their human counterparts, specific variants in porcine CYP3A that directly correlate with valnemulin toxicity have not yet been characterized.[3][4]
Q3: What is the known mechanism of interaction between valnemulin and ionophores?
A3: Co-administration of valnemulin with ionophore anticoccidials (e.g., monensin, salinomycin, narasin) is contraindicated and can lead to severe toxicity, including growth depression, ataxia, paralysis, or death. Ionophores exert their toxic effects by disrupting cellular ion gradients, which can lead to mitochondrial damage and increased oxidative stress.[5] Valnemulin is a known inhibitor of CYP3A enzymes. It is hypothesized that by inhibiting the CYP3A-mediated metabolism of ionophores, valnemulin causes a sharp increase in ionophore concentration, leading to acute toxicosis. The genetic variability in CYP3A activity among pigs could influence the severity of this drug-drug interaction.
Q4: Have any specific genetic markers or SNPs been associated with valnemulin sensitivity in pigs?
A4: As of the current scientific literature, no specific single nucleotide polymorphisms (SNPs) or other genetic markers in the porcine genome have been validated and published that are directly associated with an increased risk of adverse reactions to valnemulin. While the predisposition in Landrace breeds strongly points to a genetic component, genome-wide association studies (GWAS) or candidate gene association studies specifically investigating valnemulin toxicity in susceptible versus resistant pig populations are needed to identify such markers.
Troubleshooting Guide for Experimental Investigations
This guide is intended for researchers designing experiments to investigate unexpected adverse events or variability in response to valnemulin.
| Observed Issue | Potential Genetic Cause / Area to Investigate | Recommended Action / Troubleshooting Step |
| High incidence of adverse reactions (e.g., ataxia, lethargy, pyrexia) in a specific pig population or breed (e.g., Landrace). | Breed-specific genetic predisposition. Potential polymorphisms in genes related to drug metabolism (e.g., CYP3A family), drug transport, or drug targets. | 1. Confirm the breed/genetic line of the affected animals.2. Initiate a case-control study: Collect DNA from affected and unaffected (control) animals from the same breed.3. Consider a candidate gene sequencing approach, focusing on the porcine CYP3A genes.4. If resources permit, perform a genome-wide association study (GWAS) to identify novel genetic loci associated with the adverse reaction phenotype. |
| Variable valnemulin plasma concentrations and clearance rates despite consistent dosing. | Inter-individual differences in drug metabolism capacity, likely due to genetic variants in CYP3A or other pharmacogenes. | 1. Perform pharmacokinetic (PK) studies on the pig population to quantify the variability.[6]2. Phenotype individuals as "fast" or "slow" metabolizers based on their PK profiles.3. Sequence CYP3A genes from individuals at the extremes of the metabolic spectrum to identify potential functional polymorphisms.4. Develop a genetic assay (e.g., PCR-RFLP or sequencing-based) for any identified variants to screen a larger population and correlate genotype with phenotype. |
| Unexpected toxicity when valnemulin is administered with other medications. | Potent drug-drug interaction, most notably with ionophores. Valnemulin may be inhibiting the metabolism (via CYP3A) of the co-administered drug. | 1. Immediately review all feed and medication records to check for the presence of ionophores (monensin, salinomycin, narasin).2. Cease administration of the suspected interacting compound.3. Investigate the metabolic pathways of the co-administered drugs. If they are also CYP3A substrates, the interaction with valnemulin is the likely cause. |
Experimental Protocols
Protocol 1: Candidate Gene Association Study for Valnemulin Sensitivity
Objective: To determine if genetic variants in the porcine CYP3A gene family are associated with adverse reactions to valnemulin.
Methodology:
-
Phenotyping and Sample Collection:
-
Identify a cohort of pigs (preferably of a susceptible breed like Landrace) that have been treated with valnemulin.
-
Define a clear case/control status. Cases: Pigs exhibiting defined adverse reactions (e.g., ataxia, pyrexia >40.5°C, severe anorexia). Controls: Pigs from the same cohort with no adverse reactions.
-
Collect blood or tissue samples from all individuals for DNA extraction. A minimum of 50 cases and 50 controls is recommended for initial statistical power.
-
-
DNA Extraction and Quantification:
-
Extract genomic DNA from samples using a standard commercial kit.
-
Assess DNA quality (A260/280 ratio) and quantity using spectrophotometry.
-
-
Gene Sequencing:
-
Design PCR primers to amplify the coding regions and intron-exon boundaries of porcine CYP3A genes (e.g., CYP3A22, CYP3A29, CYP3A39, CYP3A46).
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the amplicons.
-
-
Variant Calling and Analysis:
-
Align sequencing data to the swine reference genome (Sus scrofa) to identify SNPs and other variants.
-
Compare allele frequencies of identified variants between the case and control groups using a Chi-square or Fisher's exact test.
-
Calculate odds ratios to determine the association strength of each variant with the adverse reaction phenotype.
-
Protocol 2: In Vitro Assessment of Valnemulin Metabolism by Porcine Liver Microsomes
Objective: To characterize the metabolism of valnemulin and assess its potential to inhibit the metabolism of other CYP3A substrates.
Methodology:
-
Preparation of Liver Microsomes:
-
Obtain liver tissue from pigs (ideally from different breeds or individuals with known PK profiles).
-
Prepare microsomes via differential centrifugation. Homogenize the liver tissue, centrifuge to remove cell debris and mitochondria, and then ultracentrifuge the supernatant to pellet the microsomes.
-
Resuspend the microsomal pellet and determine the total protein concentration (e.g., via Bradford assay).
-
-
Metabolism Assay:
-
Incubate valnemulin at various concentrations with the liver microsomes in the presence of an NADPH-generating system.
-
Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a solvent like acetonitrile.
-
-
Inhibition (Drug-Drug Interaction) Assay:
-
Select a known porcine CYP3A probe substrate (e.g., midazolam).
-
Incubate the probe substrate and microsomes with and without various concentrations of valnemulin.
-
Measure the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam). A decrease in metabolite formation in the presence of valnemulin indicates inhibition.
-
-
Analysis:
-
Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure the depletion of the parent drug (valnemulin) and/or the formation of its metabolites.[7]
-
Calculate kinetic parameters (Km, Vmax) for metabolism and an IC50 value for inhibition.
-
Visualizations
Caption: Hypothesized pathway linking CYP3A genetics to valnemulin outcomes.
Caption: Workflow for identifying genetic markers for valnemulin sensitivity.
References
- 1. Evidence of breed-dependent differences in susceptibility to porcine circovirus type-2-associated disease and lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porcine cytochrome P450 3A: current status on expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism of CYP3A4, CYP2C9 and CYP2D6 substrates in pigs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residue depletion of valnemulin in swine tissues after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Valnemulin and Tiamulin: A Comparative Guide on Efficacy Against Brachyspira hyodysenteriae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two key pleuromutilin antibiotics, valnemulin and tiamulin, against Brachyspira hyodysenteriae, the causative agent of swine dysentery. The information presented herein is a synthesis of publicly available experimental data.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of valnemulin and tiamulin against B. hyodysenteriae is most commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Multiple studies have consistently demonstrated that both valnemulin and tiamulin are highly potent against this pathogen. In most cases, the MICs of valnemulin are generally a few dilution steps lower than those of tiamulin, indicating a greater in vitro activity.[1]
The following tables summarize MIC data from various studies, showcasing the comparative potency of the two drugs.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values for Valnemulin and Tiamulin against Brachyspira hyodysenteriae
| Antibiotic | Country/Region | Year of Isolation | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Tiamulin | Czech Republic | 1997-1998 | 100 | 0.062 | 0.25 | [Lobová et al., 2004][2] |
| Czech Republic | 1999-2001 | 100 | 1.0 | 4.0 | [Lobová et al., 2004][2] | |
| Poland | 2006-2010 | 21 | 0.5 | 1.0 | [Żmudzki et al., 2012][3] | |
| Valnemulin | Czech Republic | 1997 | 100 | ≤0.031 | ≤0.031 | [Lobová et al., 2004][2] |
| Czech Republic | 2001 | 100 | 2.0 | 8.0 | [Lobová et al., 2004][2] | |
| Poland | 2006-2010 | 21 | Not explicitly stated, but 66.8% susceptible at ≤1.0 µg/mL | Not explicitly stated, but 33.2% intermediate | [Żmudzki et al., 2012][3] |
Table 2: Range of MIC Values for Valnemulin and Tiamulin against Brachyspira hyodysenteriae
| Antibiotic | Country/Region | Year of Isolation | No. of Isolates | MIC Range (µg/mL) | Reference |
| Tiamulin | Sweden | 1990-2010 | Not specified | ≤0.016 - >8 | [Pringle et al., 2012][4] |
| USA | 2013-2022 | Not specified | ≤0.06 - >8 | [Gabler et al., 2023][5] | |
| Valnemulin | Sweden | 1990-2010 | Not specified | ≤0.016 - 4 | [Pringle et al., 2012][4] |
| USA | 2013-2022 | Not specified | Not specified | [Gabler et al., 2023][5] |
It is important to note that a trend of increasing MIC values for both drugs has been observed over time in some regions, reflecting the development of decreased susceptibility.[2][6]
In Vivo and Clinical Efficacy
While in vitro data provides a strong indication of antimicrobial activity, in vivo and clinical studies are essential to determine true therapeutic efficacy.
Tiamulin has been extensively studied in both experimental and field settings for the treatment and prevention of swine dysentery. Clinical trials have demonstrated that tiamulin administered in feed or drinking water is highly effective in controlling the clinical signs of the disease, including diarrhea and dehydration.[7][8][9] Efficacy has been evaluated based on improvements in general appearance, reduction in mortality, and enhanced performance metrics such as average daily gain and feed conversion efficiency.[7] For instance, three field trials showed that tiamulin at 30 ppm in feed was highly effective in preventing the clinical signs of dysentery.[8][9]
Valnemulin is also approved for the treatment and prevention of swine dysentery and has been shown to be highly effective.[1][10] It is recognized for its high activity against B. hyodysenteriae.[11]
A direct, head-to-head comparative clinical trial with detailed, quantitative outcomes such as mortality rates, growth performance, and fecal scores under the same experimental conditions was not identified in the available literature. Such a study would be invaluable for a definitive comparison of the in vivo efficacy of these two important antimicrobials.
Experimental Protocols
The determination of in vitro efficacy through MIC testing is a standardized process. The following outlines the general methodologies used in the cited studies.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid agar medium.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased susceptibility to tiamulin and valnemulin among Czech isolates of Brachyspira hyodysenteriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Antimicrobial susceptibility of porcine Brachyspira hyodysenteriae and Brachyspira pilosicoli isolated in Sweden between 1990 and 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of U.S. porcine Brachyspira isolates and genetic diversity of B. hyodysenteriae by multilocus sequence typing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actavet.vfu.cz [actavet.vfu.cz]
- 7. Tiamulin water medication in the treatment of swine dysentery under farm conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiamulin feed premix in the prevention and control of swine dysentery under farm conditions in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Swine dysentery eradication – choosing the right drug, dose and durati - Articles - pig333, pig to pork community [pig333.com]
Comparative In Vitro Activity of Valnemulin and Other Pleuromutilins: A Comprehensive Guide
This guide provides a detailed comparison of the in vitro activity of valnemulin and other pleuromutilin antibiotics, with a focus on their efficacy against key veterinary and human pathogens. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Data Presentation: In Vitro Susceptibility Testing
The in vitro activity of pleuromutilins is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for valnemulin and tiamulin against various bacterial species, compiled from multiple studies.
Table 1: Comparative MIC Values (μg/mL) of Valnemulin and Tiamulin against Mycoplasma Species
| Organism | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Mycoplasma gallisepticum | Valnemulin | <0.008 | - | - |
| Tiamulin | - | - | - | |
| Mycoplasma hyopneumoniae | Valnemulin | - | - | 0.0005[1] |
| Tiamulin | - | - | 0.05[1] | |
| Mycoplasma hyosynoviae | Valnemulin | 0.0001 - 0.00025[1] | - | - |
| Tiamulin | 0.0025 - 0.005[1] | - | - | |
| Mycoplasma bovis | Valnemulin | Low MIC values reported[2] | - | - |
| Tiamulin | Low MIC values reported[2] | - | - |
Table 2: Comparative MIC Values (μg/mL) of Valnemulin and Other Antimicrobials against Mycoplasma gallisepticum
| Antibiotic | MIC (Initial Reading) | MIC (Final Reading, 14 days) |
| Valnemulin | Lowest | < 0.008[3][4] |
| Tiamulin | Low | - |
| Tylosin | Moderate | - |
| Enrofloxacin | Moderate | - |
| Lincomycin/Spectinomycin | High | - |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of MIC values for pleuromutilins, particularly against fastidious organisms like Mycoplasma, requires specific and standardized methodologies. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for Mycoplasma Susceptibility Testing
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other published research.
-
Preparation of Antimicrobial Solutions: Stock solutions of the pleuromutilin antibiotics are prepared and serially diluted in an appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the Mycoplasma species to be tested is prepared from a fresh culture. The concentration of the inoculum is crucial for reproducible results and is typically adjusted to a specific number of colony-forming units (CFU) per milliliter.
-
Incubation: The microdilution plates, containing the serially diluted antibiotics and the bacterial inoculum, are incubated under specific conditions of temperature and CO₂. The incubation period varies depending on the growth rate of the Mycoplasma species.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism. For Mycoplasma species, this is often indicated by a lack of color change in a pH indicator dye included in the growth medium, as metabolic activity ceases.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Pleuromutilin antibiotics, including valnemulin, exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding action prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.
Caption: Pleuromutilin mechanism of action on the bacterial ribosome.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Valnemulin consistently demonstrates superior in vitro activity against a range of clinically significant Mycoplasma species when compared to tiamulin and other antimicrobials.[1][3][4] Its potent inhibition of bacterial protein synthesis, coupled with a low potential for resistance development, underscores its importance as a therapeutic agent in veterinary medicine.[5][6] The standardized broth microdilution method remains the cornerstone for accurately assessing the in vitro efficacy of pleuromutilin antibiotics, providing essential data for both clinical and research applications.
References
- 1. CLSI M43 for Mycoplasma Testing Published | News | CLSI [clsi.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome [ouci.dntb.gov.ua]
- 5. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
Synergistic Antibacterial Action of Valnemulin and Doxycycline Against Acinetobacter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) Acinetobacter species, particularly Acinetobacter baumannii, presents a formidable challenge in clinical settings, necessitating innovative therapeutic strategies. One promising approach is the use of synergistic antibiotic combinations to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the synergistic effects of valnemulin, a pleuromutilin antibiotic, when combined with doxycycline, a tetracycline antibiotic, against Acinetobacter. The findings are supported by available in vitro experimental data.
Comparative Analysis of In Vitro Synergy
The combination of valnemulin and doxycycline has been investigated for its synergistic potential against Acinetobacter baumannii. Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, a measure derived from checkerboard assays. An FIC index of ≤ 0.5 is considered synergistic.
Data from a key study investigating a pleuromutilin derivative and valnemulin in combination with doxycycline demonstrates a clear synergistic interaction.[1] While the study focused primarily on a novel pleuromutilin derivative, it provided valuable data for the valnemulin-doxycycline pairing.
Table 1: Synergistic Activity of Valnemulin and Doxycycline against Acinetobacter baumannii (ATCC 19606)
| Antibiotic | MIC Alone (μg/mL) | Combination | MIC in Combination (μg/mL) | ΣFIC Index | Interpretation |
| Valnemulin | 12.5 | Valnemulin + Doxycycline | 0.78 | 0.31 | Synergy |
| Doxycycline | 0.20 | 0.05 | |||
| Valnemulin | 12.5 | Valnemulin + Doxycycline | 1.56 | 0.37 | Synergy |
| Doxycycline | 0.20 | 0.05 |
Source: Adapted from "A New Combination of a Pleuromutilin Derivative and Doxycycline for Treatment of Multidrug-Resistant Acinetobacter baumannii"[1]
The results indicate that in the presence of doxycycline, the concentration of valnemulin required to inhibit the growth of A. baumannii is significantly reduced, and vice versa, demonstrating a potent synergistic effect.
Mechanism of Synergistic Action
The synergy between valnemulin and doxycycline stems from their distinct but complementary mechanisms of action, both targeting bacterial protein synthesis at the ribosomal level.
-
Valnemulin : As a pleuromutilin, it binds to the peptidyl transferase center of the 50S ribosomal subunit, inhibiting peptide bond formation.
-
Doxycycline : As a tetracycline, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site.
By targeting two different subunits of the bacterial ribosome, the combination of valnemulin and doxycycline creates a dual blockade of protein synthesis, leading to a more potent antibacterial effect than either agent alone.
Caption: Mechanism of synergistic action of Valnemulin and Doxycycline.
Experimental Protocols
The primary method for determining the synergistic effect is the checkerboard microdilution assay.
Checkerboard Assay Protocol
This in vitro technique assesses the interaction between two antimicrobial agents across a range of concentrations.
-
Preparation of Antibiotics : Stock solutions of valnemulin and doxycycline are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup : In a 96-well microtiter plate, dilutions of valnemulin are added to the wells horizontally, while dilutions of doxycycline are added vertically. This creates a matrix of wells containing various concentration combinations of the two drugs. Control wells with each drug alone are also included.
-
Inoculation : Each well is inoculated with a standardized suspension of Acinetobacter baumannii (typically ~5 x 10^5 CFU/mL).
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis : The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated using the following formula:
ΣFIC = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy : ΣFIC ≤ 0.5
-
Additive/Indifference : 0.5 < ΣFIC ≤ 4
-
Antagonism : ΣFIC > 4
-
Caption: Workflow for the Checkerboard Synergy Assay.
Conclusion
The combination of valnemulin and doxycycline demonstrates a clear synergistic effect against Acinetobacter baumannii in vitro. This synergy is attributed to the dual inhibition of bacterial protein synthesis at both the 30S and 50S ribosomal subunits. While the available quantitative data is limited to a single key study, the results are promising and warrant further investigation. The checkerboard assay provides a reliable method for quantifying this interaction. For drug development professionals, this combination represents a potential therapeutic strategy to combat infections caused by MDR Acinetobacter, meriting further preclinical and clinical evaluation.
References
Cross-Resistance Between Valnemulin and Macrolide Antibiotics: A Comparative Guide
This guide provides an objective comparison of the cross-resistance profiles of valnemulin, a pleuromutilin antibiotic, and various macrolide antibiotics. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the mechanisms and implications of resistance to these important classes of antimicrobial agents.
Introduction
Valnemulin, a pleuromutilin antibiotic, and macrolides are both inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. However, their distinct binding sites and mechanisms of action lead to different resistance profiles and a generally low, but not absent, potential for cross-resistance. Understanding these differences is crucial for the effective use of these antibiotics and the development of new therapeutic strategies.
Mechanisms of Action and Resistance
Valnemulin and macrolides inhibit protein synthesis by binding to the peptidyl transferase center (PTC) of the 23S rRNA within the 50S ribosomal subunit. However, their specific binding sites only partially overlap.
Valnemulin binds to a unique site on the PTC, interfering with the correct positioning of the aminoacyl moiety of tRNA. Resistance to valnemulin primarily arises from mutations in the 23S rRNA gene and in the genes encoding ribosomal proteins L3 and L4.[1][2]
Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit, blocking the elongation of the polypeptide chain. The most common mechanisms of macrolide resistance include:
-
Target site modification: Methylation of the 23S rRNA at position A2058 by Erm methyltransferases, which prevents macrolide binding.[3][4][5]
-
Ribosomal mutations: Point mutations in the 23S rRNA, particularly at positions A2058 and A2059, and in ribosomal proteins L4 and L22.[6][7][8][9]
-
Efflux pumps: Active transport of the antibiotic out of the bacterial cell.[3][4]
Due to its unique binding site, valnemulin generally retains activity against bacteria that have developed resistance to macrolides through target site methylation (erm genes) or efflux pumps.[10] However, cross-resistance can occur when mutations arise in the ribosomal binding sites that are common to both antibiotic classes.[1]
Quantitative Data on Cross-Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of valnemulin and macrolides against susceptible and resistant bacterial strains.
Table 1: Comparative in vitro activity of Lefamulin (a pleuromutilin) and other antimicrobials against Mycoplasma pneumoniae
| Antibiotic | Macrolide Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Lefamulin | Susceptible (n=18) | ≤0.001 | ≤0.001 | ≤0.001 |
| Resistant (n=42) | 0.002 | 0.002 | 0.0005 - 0.008 | |
| Azithromycin | Susceptible (n=18) | ≤0.001 | ≤0.001 | ≤0.001 |
| Resistant (n=42) | 128 | >256 | 8 - >256 | |
| Erythromycin | Susceptible (n=18) | ≤0.008 | ≤0.008 | ≤0.008 |
| Resistant (n=42) | >256 | >256 | 16 - >256 | |
| Tetracycline | Susceptible (n=18) | 0.12 | 0.25 | 0.06 - 0.25 |
| Resistant (n=42) | 0.12 | 0.25 | 0.03 - 0.25 | |
| Doxycycline | Susceptible (n=18) | 0.12 | 0.12 | 0.03 - 0.12 |
| Resistant (n=42) | 0.12 | 0.12 | 0.015 - 0.12 | |
| Moxifloxacin | Susceptible (n=18) | 0.06 | 0.06 | 0.03 - 0.12 |
| Resistant (n=42) | 0.06 | 0.06 | 0.03 - 0.12 |
Data extracted from a study on the in vitro activities of lefamulin against macrolide-susceptible and macrolide-resistant Mycoplasma pneumoniae.[11][12]
Table 2: In vitro activity of Valnemulin and other antimicrobials against Mycoplasma gallisepticum
| Antibiotic | MIC (mg/mL) |
| Valnemulin | < 0.008 |
| Tiamulin | < 0.008 |
| Tylosin | 0.016 |
| Enrofloxacin | 0.062 |
| Lincomycin/Spectinomycin | 0.5 |
Data from a study comparing the in vitro and in vivo efficacy of various antimicrobials against Mycoplasma gallisepticum.[13][14]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol Steps:
-
Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a specific cell density (e.g., approximately 5 x 10^5 colony-forming units per milliliter).
-
Antibiotic Dilution: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Identification of Resistance Mutations
The genetic basis of resistance is investigated by sequencing the relevant genes.
Experimental Workflow for Mutation Analysis:
Caption: Workflow for identifying resistance-conferring mutations.
Protocol Steps:
-
Genomic DNA Extraction: DNA is extracted from the bacterial isolates.
-
PCR Amplification: The genes of interest (e.g., domain V of 23S rRNA, rplC for L3, rplD for L4) are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced.
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify any mutations.
Signaling Pathways and Resistance Mechanisms
The development of resistance to valnemulin and macrolides is a consequence of alterations in the bacterial ribosome, the target of these antibiotics.
Interaction of Valnemulin and Macrolides with the Bacterial Ribosome:
Caption: Binding sites of valnemulin and macrolides on the 50S ribosomal subunit.
Logical Relationship of Mutations and Cross-Resistance:
Caption: Relationship between ribosomal mutations and antibiotic resistance.
Conclusion
The available data indicate that cross-resistance between valnemulin and macrolides is not a widespread phenomenon. Valnemulin generally maintains its efficacy against macrolide-resistant strains, particularly those whose resistance is mediated by erm genes or efflux pumps. However, the potential for cross-resistance exists, primarily through mutations in the 23S rRNA that affect the binding of both antibiotic classes. Continuous surveillance and further research into the molecular mechanisms of resistance are essential for preserving the clinical utility of both valnemulin and macrolides. The distinct resistance profiles highlight the importance of targeted antibiotic therapy based on susceptibility testing.
References
- 1. Single 23S rRNA mutations at the ribosomal peptidyl transferase centre confer resistance to valnemulin and other antibiotics in Mycobacterium smegmatis by perturbation of the drug binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diversity of ribosomal mutations conferring resistance to macrolides, clindamycin, streptogramin, and telithromycin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrolide Resistance Conferred by Base Substitutions in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal Mutations Conferring Macrolide Resistance in Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of Ribosomal Mutations Conferring Resistance to Macrolides, Clindamycin, Streptogramin, and Telithromycin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Valnemulin and Tulathromycin: A Comparative Analysis of Efficacy in Swine Pneumonia
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of two prominent antimicrobials, valnemulin and tulathromycin, in the management of swine pneumonia. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of supporting experimental data, methodologies, and relevant biological pathways.
Executive Summary
Swine Respiratory Disease (SRD), commonly known as swine pneumonia, is a multifactorial condition of significant economic importance to the global swine industry. It is typically caused by a combination of viral and bacterial pathogens, with Mycoplasma hyopneumoniae, Actinobacillus pleuropneumoniae, and Pasteurella multocida being key bacterial agents. This guide focuses on the comparative efficacy of valnemulin, a pleuromutilin antibiotic, and tulathromycin, a semi-synthetic macrolide (triamilide) antibiotic, in mitigating the impact of swine pneumonia. The available data indicates that both compounds are effective, with their performance varying depending on the specific pathogen and the context of the disease (single vs. mixed infections).
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative and single-agent efficacy studies.
Table 1: Comparative Efficacy in Mycoplasma hyopneumoniae Challenge Model
| Parameter | Valnemulin Protocol | Tulathromycin Protocol | Control (Untreated) |
| Final Body Weight (kg) | 42.5 | 40.7 | 39.8 |
| Average Daily Gain ( g/day ) | 281 | 269 | 263 |
| Mortality Rate (%) | 0% | 8.33% | 16.67% |
| Lung Lesion Score (%) | 5.5 | 7.8 | 11.2 |
| Data sourced from a study by Stingelin et al. (2022) involving a metaphylactic treatment strategy against Mycoplasma hyopneumoniae infection.[1][2] |
Table 2: Efficacy of Tulathromycin in Naturally Occurring Swine Respiratory Disease
| Parameter | Tulathromycin (2.5 mg/kg, single dose) | Saline Control |
| Cure Rate (%) | 71.1% | 46.4% |
| Mortality Rate (%) | 1.9% | 10.0% |
| Data from field efficacy studies involving naturally occurring Swine Respiratory Disease (SRD).[3][4] |
Table 3: Efficacy of Valnemulin in a Mixed Respiratory Infection Model
| Treatment Group | Lung Lesion Score (%) |
| Valnemulin + Chlortetracycline | < 5% |
| Tilmicosin | ~10% |
| Lincomycin | ~15% |
| Chlortetracycline | ~18% |
| Penicillin + Chlortetracycline + Sulphadimidine | ~20% |
| Untreated Control | > 25% |
| Data from a study involving experimental infection with Mycoplasma hyopneumoniae, Pasteurella multocida, and Actinobacillus pleuropneumoniae.[3] |
Experimental Protocols
Mycoplasma hyopneumoniae Challenge Study (Stingelin et al., 2022)
This study aimed to evaluate different antimicrobial protocols to minimize the impact of M. hyopneumoniae.[1][2]
-
Animals: 32 pregnant sows and their litters were selected and followed from birth to slaughter.
-
Experimental Groups:
-
Group 1 (Control): No antimicrobial treatment.
-
Group 2 (Valnemulin): Sows treated with valnemulin in feed (100 ppm for 10 days) before farrowing. Piglets received valnemulin in feed (100 ppm) from day 60 to 70 and from day 110 to 120 of life.
-
Group 3 (Tulathromycin): Piglets treated with tulathromycin (2.5 mg/kg body weight, intramuscularly) on day 3 of life.
-
Group 4 (Tilmicosin/Valnemulin): Sows treated with tilmicosin. Piglets received valnemulin in the same protocol as Group 2.
-
-
Data Collection: Performance data (body weight, average daily gain), clinical signs (coughing), and mortality were recorded. At slaughter, lungs were evaluated for lesions, and samples were collected for histopathological examination and qPCR for M. hyopneumoniae detection.
Tulathromycin Field Studies for Naturally Occurring SRD
These studies evaluated the efficacy of tulathromycin for the treatment of naturally occurring swine respiratory disease.
-
Animals: Feeder pigs with clinical signs of SRD.
-
Treatment Groups:
-
Tulathromycin-treated group: single intramuscular injection of 2.5 mg/kg body weight.
-
Saline-treated control group.
-
-
Evaluation: Pigs were evaluated for treatment response (cure rate) on day 7 post-treatment. Mortality was also recorded. Lung samples from non-responsive and control pigs were collected for pathogen identification.[3][4]
Mixed Bacterial Infection Model (Stipkovits et al., as cited in Octagon Services Ltd.)
This study evaluated the efficacy of various antibiotics in pigs experimentally infected with a combination of respiratory pathogens.
-
Challenge: Pigs were experimentally infected with Mycoplasma hyopneumoniae, Pasteurella multocida, and Actinobacillus pleuropneumoniae.
-
Treatment Groups: Different groups of pigs were treated with various antimicrobials, including a combination of valnemulin and chlortetracycline, administered in the feed.
-
Evaluation: The primary endpoint was the assessment of lung lesion scores at the end of the study.[3]
Visualizations
Caption: Experimental workflow for the M. hyopneumoniae challenge study.
Caption: Interaction of key bacterial pathogens in Swine Respiratory Disease.
Conclusion
Both valnemulin and tulathromycin demonstrate significant efficacy in the management of swine pneumonia. The study by Stingelin et al. (2022) suggests that a strategic protocol with valnemulin may lead to improved performance outcomes and lower mortality in the context of Mycoplasma hyopneumoniae infection when compared to a single tulathromycin injection in piglets.[1][2] However, tulathromycin has shown high cure rates in field conditions against a broader complex of naturally occurring SRD.[3][4] Furthermore, valnemulin, when used in combination with chlortetracycline, has demonstrated excellent control of lung lesions in a mixed bacterial infection model.[3]
The choice between these antimicrobials may depend on the specific circumstances of a swine production system, including the predominant pathogens, the stage of production, and the desired treatment strategy (metaphylactic vs. therapeutic). Further head-to-head clinical trials involving a broad range of SRD pathogens are warranted to provide a more definitive comparative assessment.
References
A Comparative Pharmacokinetic Analysis of Valnemulin Hydrochloride and Valnemulin Tartrate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing its physicochemical properties, stability, and, consequently, its pharmacokinetic profile. Valnemulin, a pleuromutilin antibiotic used in veterinary medicine, is available in different salt forms, primarily as hydrochloride and tartrate salts. This guide provides an objective comparison of the pharmacokinetic profiles of valnemulin hydrochloride and valnemulin hydrogen tartrate, supported by experimental data, to aid researchers in making informed decisions for future studies and formulation development.
Comparative Pharmacokinetic Parameters
A direct comparison of a polymorphic form of valnemulin hydrogen tartrate (Form I) and this compound was conducted in pigs following oral administration. The key pharmacokinetic parameters from this study, along with data from other relevant studies on different species, are summarized below to provide a comprehensive overview.
| Salt Form | Species | Administration Route | Dosage | Cmax (µg/mL) | Tmax (h) | T½ (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |
| Valnemulin Hydrogen Tartrate (Form I) | Pigs | Oral | 10 mg/kg | 0.60 ± 0.05 | 2.12 ± 1.5 | 1.92 ± 0.01 | Slightly higher than hydrochloride | Not Reported | |
| This compound | Pigs | Oral | 10 mg/kg | 0.59 ± 0.08 | 1.98 ± 0.21 | 2.20 ± 0.19 | Not explicitly quantified | ~59% (confidence is low) | [1] |
| This compound | Broiler Chickens | Oral | 10 mg/kg | 0.66 ± 0.15 | 1.54 ± 0.27 | - | - | 74.42% | [2] |
| This compound | Broiler Chickens | Intramuscular | 10 mg/kg | 2.2 | 0.43 | 2.85 | 10.34 | 88.81% | [2] |
| Valnemulin (Salt not specified) | Muscovy Ducks | Oral | 15 mg/kg | 0.12 ± 0.02 | 1.80 | 4.83 ± 1.81 | - | 37% | [3] |
| Valnemulin (Salt not specified) | Muscovy Ducks | Intramuscular | 15 mg/kg | 0.44 ± 0.13 | 0.28 | 3.17 ± 3.83 | - | 72% | [3] |
Note: The bioavailability of this compound in pigs is suggested to be around 59%, but the study notes that confidence in this value is low due to experimental design[4]. The direct comparative study in pigs noted that the Area Under the Curve (AUC) for the tartrate salt was slightly higher than for the hydrochloride salt, although the exact value was not provided[1].
Physicochemical Properties and Stability
Beyond pharmacokinetics, the choice of salt form impacts other crucial drug properties:
-
Stability: The valnemulin hydrogen tartrate polymorphs (Form I and Form II) have demonstrated better chemical stability compared to this compound, particularly under conditions of irradiation and high humidity[1][5]. This increased stability can be advantageous for formulation, storage, and handling.
-
Solubility: The solubility of a drug is a key determinant of its oral bioavailability. In the comparative study, the polymorphic Form I of valnemulin hydrogen tartrate exhibited a solubility 2.6 times greater than another polymorphic form (Form II) of the same salt[1]. This enhanced solubility is a desirable characteristic for oral drug absorption.
Experimental Protocols
The data presented in this guide are derived from rigorous pharmacokinetic studies. Below are the detailed methodologies for the key comparative study.
In Vivo Pharmacokinetic Study in Pigs
-
Animal Model: The study utilized healthy pigs for the pharmacokinetic analysis[1].
-
Drug Administration: A single oral dose of 10 mg/kg of either valnemulin hydrogen tartrate (Form I) or this compound was administered to the pigs[1].
-
Sample Collection: Blood samples were collected from the pigs at predetermined time points following drug administration. Plasma was separated from these samples for analysis[1].
-
Analytical Method: The concentration of valnemulin in the plasma samples was quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This highly sensitive and specific technique allows for accurate determination of drug concentrations in biological matrices[2][6].
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental analysis with software such as WinNonlin to determine the key pharmacokinetic parameters including Cmax, Tmax, and T½[2][7].
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from the initial stages of animal preparation to the final data analysis.
References
- 1. Preparation, characterization, and in vivo evaluation of a polymorphic form of valnemulin hydrogen tartrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of valnemulin in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of valnemulin in Muscovy ducks (Cairina moschata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 8: Pleuromutilins: tiamulin and valnemulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and in vivo evaluation of a polymorphic form of valnemulin hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of valnemulin in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Real-Time PCR for Mycoplasma gallisepticum Quantification in Valnemulin Efficacy Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pathogen load is critical in evaluating the efficacy of new antimicrobial agents. In the context of Mycoplasma gallisepticum infections in poultry and the assessment of treatments like valnemulin, real-time Polymerase Chain Reaction (PCR) has emerged as a rapid, sensitive, and specific diagnostic tool. This guide provides a comprehensive comparison of real-time PCR with other methods for the detection and quantification of M. gallisepticum, supported by experimental data from valnemulin studies.
This document outlines the performance of real-time PCR against traditional methods, offers detailed experimental protocols, and presents visual workflows to aid in the design and implementation of robust M. gallisepticum quantification assays for antimicrobial efficacy studies.
Performance Comparison of Diagnostic Methods for M. gallisepticum
The selection of a diagnostic assay in a clinical or research setting depends on a balance of sensitivity, specificity, speed, and the nature of the data required (qualitative vs. quantitative). Real-time PCR offers distinct advantages in valnemulin efficacy studies where precise measurement of the reduction in pathogen load is essential.
A study on the pharmacokinetic and pharmacodynamic profiles of valnemulin in an experimental M. gallisepticum infection model demonstrated the utility of real-time PCR in quantifying the in vivo antibacterial effectiveness of the drug.[1][2][3][4][5] The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC) was shown to correlate well with the reduction in M. gallisepticum load as measured by real-time PCR.[1][4]
Below is a comparative summary of various diagnostic methods for M. gallisepticum:
| Method | Principle | Advantages | Disadvantages | Application in Valnemulin Studies |
| Real-Time PCR | Amplification and quantification of a specific DNA target in real-time. | High sensitivity and specificity, quantitative results, rapid turnaround time, reduced risk of contamination.[6][7][8] | Can be inhibited by substances in the sample, may not distinguish between live and dead organisms without modifications. | Ideal for quantifying the reduction in M. gallisepticum load in response to valnemulin treatment, allowing for precise efficacy assessment.[1][2][3][4][5] |
| Conventional PCR | Amplification of a specific DNA target followed by detection via gel electrophoresis. | High specificity, more sensitive than culture.[9] | Generally not quantitative, longer turnaround time than real-time PCR, risk of post-PCR contamination. | Can be used for qualitative confirmation of infection, but less suitable for measuring treatment efficacy. |
| Culture (Isolation) | Growth of the organism on specialized media. | Considered the "gold standard" as it confirms the presence of viable organisms. | Time-consuming (weeks), laborious, can have low sensitivity due to the fastidious nature of M. gallisepticum.[10] | Can be used to obtain isolates for antimicrobial susceptibility testing (e.g., determining MIC of valnemulin), but impractical for routine monitoring of treatment response. |
| Serology (ELISA, SPA) | Detection of host antibodies against M. gallisepticum. | Useful for flock-level screening and monitoring of exposure. | Indicates exposure, not necessarily active infection; antibody levels may persist after the organism is cleared. | Not suitable for assessing the immediate efficacy of valnemulin in reducing bacterial load. |
Quantitative Data from a Valnemulin Efficacy Study
In a study by Xiao et al. (2015), real-time PCR was used to quantify the reduction of M. gallisepticum in chickens following treatment with valnemulin. The data below illustrates the dose-dependent effect of valnemulin on the M. gallisepticum load.
| Valnemulin Dose (mg/kg) | Initial M. gallisepticum Load (log10 CCU equivalents/ml) | Final M. gallisepticum Load (log10 CCU equivalents/ml) | Reduction in Bacterial Load (log10) |
| 0 (Control) | 7.5 | 7.5 | 0 |
| 1 | 7.5 | ~6.5 | ~1.0 |
| 10 | 7.5 | ~5.0 | ~2.5 |
| 20 | 7.5 | ~5.0 | ~2.5 |
Data adapted from Xiao et al. (2015). CCU = Color-Changing Units.[1][2][3][4][5]
This study established a correlation between the cycle threshold (Ct) values from the real-time PCR and the number of M. gallisepticum organisms, enabling the quantification of the treatment's effect.[1]
Experimental Protocols
Real-Time PCR for M. gallisepticum Quantification
This protocol is based on the methodology used in valnemulin pharmacokinetic/pharmacodynamic studies.[1]
a. Sample Collection and DNA Extraction:
-
Collect tracheal swabs from the chickens.
-
Suspend the swabs in a suitable buffer (e.g., PBS).
-
Extract bacterial DNA using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Store the extracted DNA at -80°C until use.
b. Real-Time PCR Assay:
-
Target Gene: A conserved and specific gene for M. gallisepticum, such as mgc2 or the 16S rRNA gene, is commonly used.[9][11]
-
Primers and Probe: Utilize validated primers and a fluorescently labeled probe (e.g., TaqMan) specific to the target gene.
-
Reaction Mixture: Prepare a reaction mix typically containing:
-
Real-time PCR master mix (containing dNTPs, buffer, and DNA polymerase)
-
Forward primer
-
Reverse primer
-
Fluorescent probe
-
Template DNA
-
Nuclease-free water
-
-
Thermal Cycling Conditions: A typical protocol includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 30-60 seconds)
-
-
-
Standard Curve: To quantify the bacterial load, create a standard curve using a serial dilution of a known quantity of M. gallisepticum DNA or a plasmid containing the target gene. The Ct values are plotted against the logarithm of the initial template concentration.[1]
Culture (Isolation) of M. gallisepticum
-
Media: Use a specialized mycoplasma broth and agar, such as Frey's medium, supplemented with serum and other growth factors.
-
Inoculation: Inoculate the broth with the tracheal swab sample.
-
Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2 for up to 3 weeks.
-
Subculture: If the broth shows signs of growth (e.g., color change), subculture onto agar plates.
-
Identification: Examine the plates under a microscope for characteristic "fried-egg" colonies. Confirm the identity of the isolates using species-specific PCR or immunofluorescence.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flows, the following diagrams are provided.
Caption: Experimental workflow for quantifying M. gallisepticum in valnemulin studies.
Caption: Decision tree for selecting a diagnostic method for M. gallisepticum.
References
- 1. In Vivo Pharmacokinetic/Pharmacodynamic Profiles of Valnemulin in an Experimental Intratracheal Mycoplasma gallisepticum Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacokinetic/pharmacodynamic profiles of valnemulin in an experimental intratracheal Mycoplasma gallisepticum infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Real-time polymerase chain reaction for the qualitative and quantitative detection of Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycoplasma gallisepticum Infection in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 8. woah.org [woah.org]
- 9. Detection and antibiotic resistance of Mycoplasma gallisepticum and Mycoplasma synoviae among chicken flocks in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmpc-akademie.de [gmpc-akademie.de]
- 11. Mycoplasmosis in Poultry: An Evaluation of Diagnostic Schemes and Molecular Analysis of Egyptian Mycoplasma gallisepticum Strains - PMC [pmc.ncbi.nlm.nih.gov]
Valnemulin and Colistin: A Synergistic Strategy to Combat Multidrug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Colistin, often considered a last-resort antibiotic, is increasingly compromised by emerging resistance. A promising strategy to revitalize this critical drug is through combination therapy. This guide provides a detailed comparison of the synergistic antibacterial mechanism of valnemulin, a pleuromutilin antibiotic, with colistin, supported by experimental data and detailed protocols.
Synergistic Antibacterial Activity
The combination of valnemulin and colistin has been shown to exhibit significant synergistic activity against a range of colistin-resistant and colistin-susceptible Gram-negative pathogens.[1][2] This synergy effectively restores the sensitivity of resistant strains to colistin.
Quantitative Synergy Analysis
The synergistic interaction between valnemulin and colistin is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The checkerboard assay is a standard method to determine the FICI.
| Bacterial Strain | Resistance Mechanism | Valnemulin MIC (µg/mL) | Colistin MIC (µg/mL) | FICI |
| E. coli P47 | mcr-1 | >128 | 8 | 0.312 |
| K. pneumoniae P30 | mgrB inactivation | >128 | 64 | ≤0.0625 |
| K. pneumoniae 80 | mgrB inactivation | >128 | 64 | ≤0.0938 |
| A. pittii CS17 | pmrC mutation | >128 | 16 | ≤0.0156 |
| E. coli J53 | Colistin-Susceptible | >128 | 0.5 | N/A |
| K. pneumoniae MGH78578 | Colistin-Susceptible | >128 | 1 | N/A |
| A. pittii P87 | Colistin-Susceptible | >128 | 1 | N/A |
| Data sourced from Xu et al., 2024.[3] N/A: Not explicitly provided in the source. |
Mechanism of Synergism
The synergistic action of valnemulin and colistin is a multi-pronged attack on the bacterial cell, primarily targeting the cell membrane and essential cellular processes.[1][2][3]
-
Membrane Permeabilization and Disruption : The combination of valnemulin and colistin enhances the permeabilization of the bacterial outer and inner membranes.[1][2][3] This leads to membrane disruption, causing leakage of cytosolic contents and metabolic perturbation.[3]
-
Dissipation of Proton Motive Force (PMF) : The drug combination acts synergistically to dissipate the bacterial proton motive force (PMF).[1][2][3]
-
Reduction of Intracellular ATP : The collapse of the PMF leads to a significant reduction in the intracellular ATP levels.[1][2][3] This depletion of cellular energy disrupts metabolic homeostasis and can lead to cell death.[3]
-
Suppression of Bacterial Motility : The combination therapy has been shown to downregulate genes related to cell motility, leading to the suppression of flagellum-dependent movement.[3] This can inhibit colonization and immune evasion by the pathogen.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens | Semantic Scholar [semanticscholar.org]
- 3. Valnemulin restores colistin sensitivity against multidrug-resistant gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Valnemulin and Lincomycin: A Comparative Efficacy Analysis in Swine Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key antibiotics used in swine medicine, valnemulin and lincomycin, based on available experimental data. Valnemulin, a pleuromutilin antibiotic, and lincomycin, a lincosamide, are both utilized for the control and treatment of various bacterial infections in pigs. This document summarizes their performance in different infection models, presents detailed experimental protocols, and visualizes their mechanisms of action.
In Vitro Efficacy: A Head-to-Head Comparison
Minimum Inhibitory Concentration (MIC) values are a crucial metric for assessing the intrinsic activity of an antibiotic against a specific pathogen. The following table summarizes the comparative in vitro efficacy of valnemulin and lincomycin against key swine pathogens.
| Pathogen | Antibiotic | Isolate Origin | Intracellular MIC (µg/mL) | Extracellular MIC (µg/mL) | Citation |
| Lawsonia intracellularis | Valnemulin | Brazil | ≤0.125 - 2 | ≤0.125 - 2 | [1] |
| Lincomycin | Brazil | >128 | Not Reported | [1] | |
| Valnemulin | Thailand | ≤0.125 - 1 | 0.25 - 8 | [1] | |
| Lincomycin | Thailand | 64 - >128 | Not Reported | [1] | |
| Mycoplasma gallisepticum | Valnemulin | Not Specified | <0.008 | Not Reported | [2] |
| Lincomycin | Not Specified | Relatively high MIC | Not Reported | [2] | |
| Brachyspira hyodysenteriae | Valnemulin | Czech Republic | Continual decrease in susceptibility observed | Not Reported | [3] |
| Lincomycin | Czech Republic | Continual decrease in susceptibility observed | Not Reported | [3] |
In Vivo Efficacy in Pig Infection Models
Direct comparative in vivo studies between valnemulin and lincomycin are limited. The following sections present data from separate experimental infection models for each antibiotic.
Valnemulin in Swine Infection Models
Valnemulin has demonstrated efficacy against several important swine diseases, including porcine proliferative enteropathy (ileitis), colitis, and enzootic pneumonia.
Porcine Proliferative Enteropathy (Ileitis) Challenge Model
-
Objective: To evaluate the efficacy of valnemulin in an artificial challenge trial for the control of ileitis caused by Lawsonia intracellularis.
-
Experimental Protocol:
-
Animals: Pigs were challenged with L. intracellularis strain LR189/5/83.
-
Treatment: Valnemulin was administered in-feed at concentrations of 25, 37.5, and 50 ppm, starting 2 days before challenge and continuing for 21 days post-infection.
-
Parameters Measured: Development of gross and microscopic lesions.
-
-
Results:
-
At 50 ppm, valnemulin inhibited the development of gross lesions of ileitis.
-
At 75 ppm and above, no gross or microscopic lesions were observed.[4]
-
| Treatment Group | Gross Lesion Inhibition | Microscopic Lesion Inhibition | Citation |
| Valnemulin (50 ppm) | Yes | Not specified | [4] |
| Valnemulin (≥75 ppm) | Yes | Yes | [4] |
Enzootic Pneumonia (Mycoplasma hyopneumoniae) Field Study
-
Objective: To evaluate the effect of different drug protocols, including valnemulin, on the control of enzootic pneumonia in a commercial swine production setting.
-
Experimental Protocol:
-
Animals: 32 pregnant sows and their litters were followed from birth to slaughter.
-
Treatment Groups:
-
Group 2 (G2): Received a strategic treatment with a therapeutic dose of valnemulin at the beginning of the finishing phase (64 to 78 days of age).
-
Other groups: Received different protocols involving tilmicosin and tulathromycin.
-
-
Parameters Measured: Performance data (body weight), mortality, and bacterial load in the lung at slaughter (qPCR).
-
-
Results:
| Treatment Group | Performance Results | Mortality | Lung Bacterial Load | Citation |
| Valnemulin (strategic therapeutic dose) | Increased | Lower | Low | [5][6] |
Lincomycin in Swine Infection Models
Lincomycin has been extensively studied for its efficacy in controlling enteric diseases such as porcine proliferative enteropathy and swine dysentery.
Porcine Proliferative Enteropathy (Ileitis) Challenge Model
-
Objective: To evaluate the efficacy of lincomycin-medicated feed for the control of PPE.
-
Experimental Protocol:
-
Animals: 312 commercial cross-bred pigs at two sites.
-
Infection: Oral inoculation with Lawsonia intracellularis in the form of porcine intestinal mucosal homogenate on two consecutive days.
-
Treatment: Lincomycin administered in feed at 44 ppm or 110 ppm for 21 consecutive days after the appearance of clinical signs.
-
Parameters Measured: Incidence of diarrhea, clinical impression scores, average daily gain (ADG), feed conversion efficiency (FCE), and mortality.
-
-
Results:
-
Both doses of lincomycin were effective in controlling clinical signs of PPE.
-
The 110 ppm dose also reduced mortality associated with PPE.[7]
-
| Treatment Group | Incidence of Diarrhea | ADG & FCE | Mortality | Citation |
| Lincomycin (44 ppm) | Lower than control | Better than control | No significant reduction | [7] |
| Lincomycin (110 ppm) | Lower than control | Better than control | Lower than control | [7] |
Swine Dysentery Therapeutic Model
-
Objective: To determine the therapeutic effect of various water medications on swine dysentery.
-
Experimental Protocol:
-
Animals: 223 pigs.
-
Infection: Carrier pigs were mixed with test animals to establish the disease.
-
Treatment: Lincomycin (22 mg/liter) in drinking water for seven days. Other groups included spectinomycin alone, a combination of lincomycin and spectinomycin, and sodium arsanilate.
-
Parameters Measured: Survival rate, incidence of dysenteric days, and gross lesions.
-
-
Results:
-
Pigs treated with the lincomycin-spectinomycin combination had a higher survival rate, a lower incidence of dysenteric days, and fewer gross lesions than pigs treated with lincomycin alone or the infected controls.[8]
-
| Treatment Group | Survival Rate | Incidence of Dysenteric Days | Gross Lesions | Citation |
| Lincomycin (22 mg/L) | Lower than combo | Higher than combo | More than combo | [8] |
| Lincomycin-Spectinomycin (66 mg/L combo) | Higher | Lower | Fewer | [8] |
Mechanism of Action: Targeting the Bacterial Ribosome
Both valnemulin and lincomycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, their precise binding sites and mechanisms of action differ.
Caption: Mechanism of action of Valnemulin and Lincomycin on the bacterial ribosome.
Experimental Workflow: In Vivo Challenge Model
The following diagram illustrates a general workflow for an in vivo swine infection challenge model, as described in the cited studies for evaluating antibiotic efficacy.
Caption: Generalized workflow for an in vivo swine infection model.
Conclusion
Based on the available data, both valnemulin and lincomycin are effective tools for managing bacterial infections in swine. In vitro data suggests that valnemulin may have a lower MIC against certain pathogens like Lawsonia intracellularis compared to lincomycin. However, in vivo efficacy is influenced by various factors including pharmacokinetics, the specific disease model, and the dosage regimen.
For porcine proliferative enteropathy, both drugs have demonstrated clinical efficacy, with lincomycin showing a dose-dependent effect on mortality reduction. In the case of swine dysentery, a combination of lincomycin and spectinomycin appeared more effective than lincomycin alone. Valnemulin has shown promise in controlling enzootic pneumonia, with positive impacts on performance and mortality.
The choice between valnemulin and lincomycin should be guided by the specific pathogen, antimicrobial susceptibility testing, and the clinical presentation of the disease in the herd. Further head-to-head in vivo comparative studies are warranted to provide a more definitive comparison of their clinical efficacy in various swine infection models.
References
- 1. Isolation and in vitro antimicrobial susceptibility of porcine Lawsonia intracellularis from Brazil and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against Mycoplasma gallisepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepigsite.com [thepigsite.com]
- 5. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control Mycoplasma hyopneumoniae Infection in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Therapeutic Effect of Lincomycin and Spectinomycin Water Medication on Swine Dysentery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Valnemulin Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Valnemulin Hydrochloride, an antibiotic used in veterinary medicine, requires careful consideration for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes eye protection, such as safety glasses or goggles, and gloves to prevent skin contact.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2] In the event of a spill, it should be contained to prevent it from entering drains and waterways, then collected without creating dust, and placed in a suitable, closed container for disposal.[1][3]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed, professional waste disposal company.[1][4] This ensures that the compound is managed in accordance with all federal, state, and local regulations.
-
Segregation and Labeling : Unused or waste this compound should be segregated from other laboratory waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Containerization : The waste material should be kept in its original container if possible, or in a suitable, closed, and properly labeled container to prevent leakage or spillage.[1]
-
Contacting a Licensed Waste Disposal Service : Engage a certified hazardous waste disposal contractor. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
Documentation : Maintain a record of the disposal process, including the name of the disposal company, the date of pickup, and the quantity of waste disposed of. This is crucial for regulatory compliance and internal safety audits.
-
Decontamination : Any surfaces or equipment that have come into contact with this compound should be thoroughly decontaminated. Contaminated materials, such as gloves and wipes, should also be disposed of as hazardous waste.
Crucially, do not dispose of this compound by flushing it down the drain or mixing it with general laboratory or municipal trash. [1][4] This practice is strongly discouraged due to the compound's ecotoxicity.
Chemical and Hazard Profile
To facilitate a comprehensive understanding of the risks associated with this compound, the following table summarizes its key characteristics and hazard information as derived from safety data sheets.
| Property | Information |
| Physical State | Solid, Crystal - Powder[2] |
| Color | White to Almost White[2] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Slightly soluble in water.[1] |
| Hazard Statements | Harmful if swallowed.[3][5] Causes serious eye irritation.[3][5] May cause respiratory irritation.[3][5] Very toxic to aquatic life with long lasting effects.[3][5] |
| Precautionary Measures | Avoid breathing dust. Wear protective gloves and eye protection. Use only in a well-ventilated area.[3] Avoid release to the environment.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.
Note on Experimental Protocols: The standard and regulated procedure for the disposal of this compound does not involve experimental protocols in a laboratory setting. The established protocol is the engagement of a licensed waste disposal service to ensure safe and compliant management of the chemical waste. Any deviation from this would likely be in violation of environmental and safety regulations. Therefore, no experimental protocols for disposal are provided.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Valnemulin Hydrochloride
For laboratory professionals engaged in drug development and research, ensuring personal and environmental safety is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Valnemulin Hydrochloride, a pleuromutilin antibiotic. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound is categorized as harmful if swallowed, a cause of serious eye irritation, and may lead to respiratory irritation.[1][2] It is also classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Handling Solid Compound | Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields or goggles, lab coat or disposable gown, and a dust mask or a NIOSH-approved respirator. Secondary: Face shield if there is a risk of splashing. |
| Preparing Solutions | Primary: Nitrile gloves, safety goggles, and a lab coat or disposable gown. Secondary: Work within a chemical fume hood to minimize inhalation exposure. |
| Administering to Animals | Primary: Nitrile gloves, lab coat or disposable gown, and safety glasses.[3][4] |
| Cleaning and Decontamination | Primary: Nitrile gloves, safety goggles, and a lab coat or disposable gown. |
| Waste Disposal | Primary: Nitrile gloves, safety goggles, and a lab coat or disposable gown. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination.
1. Preparation and Weighing:
-
Work Area: Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood or a designated powder handling enclosure to avoid dust formation.[1]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a calibrated analytical balance. Tare the weigh boat or paper before carefully transferring the desired amount of the compound using a clean spatula.
-
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
2. Solution Preparation:
-
Solvent Selection: this compound is soluble in ethanol, methanol, DMSO, and DMF.[5] It is slightly soluble in water.[5]
-
Procedure:
-
Ensure all necessary PPE is worn.
-
Work within a chemical fume hood.
-
Add the weighed this compound to the appropriate solvent in a labeled container.
-
Mix gently until the compound is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3. Storage:
-
Solid Form: Store this compound in a tightly sealed container in a dry, well-ventilated place.[1] For long-term storage, keep it in a freezer or at 2-8°C under an inert atmosphere.[1][6]
-
Solutions: Stock solutions should be aliquoted and stored to prevent repeated freeze-thaw cycles. Recommended storage is at -20°C for one month or -80°C for six months in sealed containers, away from moisture.[7]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container. |
| Aqueous Waste Solutions | Due to its high toxicity to aquatic organisms, do not dispose of down the drain.[1] Collect in a labeled hazardous waste container for appropriate chemical waste disposal. |
| Contaminated PPE (e.g., gloves, gowns) | Dispose of in a designated hazardous waste stream. |
All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
